Manganese(III) oxide
Description
Structure
2D Structure
Properties
CAS No. |
1317-34-6 |
|---|---|
Molecular Formula |
Mn2O3 |
Molecular Weight |
157.874 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-) |
InChI |
InChI=1S/2Mn.3O/q2*+3;3*-2 |
InChI Key |
TYTHZVVGVFAQHF-UHFFFAOYSA-N |
SMILES |
O=[Mn]O[Mn]=O |
Isomeric SMILES |
O=[Mn]O[Mn]=O |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mn+3].[Mn+3] |
Other CAS No. |
1317-34-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Significance in Transition Metal Oxide Chemistry and Emerging Technologies
Manganese(III) oxide holds a special place within the family of transition metal oxides due to manganese's ability to exist in multiple oxidation states, most notably +2, +3, and +4. brainly.commineralmilling.com This characteristic underpins its rich redox chemistry, making it a valuable component in a variety of technological applications. samipubco.com As an inorganic compound, it is found in nature as the mineral bixbyite. wikipedia.org
The compound's utility is prominently featured in the development of next-generation energy storage solutions. mineralmilling.com It is increasingly used in the fabrication of lithium-ion batteries, supercapacitors, and fuel cells. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The burgeoning electric vehicle market and the growing need for efficient renewable energy storage systems have significantly propelled the demand for battery-grade this compound. dataintelo.com In supercapacitors, materials based on manganese oxides have demonstrated high specific capacitance, a key measure of energy storage capacity. mineralmilling.comresearchgate.net
Beyond energy, this compound is a crucial material in the ceramics industry, where it is used to enhance the physical properties and durability of ceramic products. wikipedia.orgdataintelo.com Its catalytic properties are also highly valued in the chemical industry for facilitating various chemical reactions, including the oxidation of carbon monoxide and the decomposition of nitrogen oxides. mineralmilling.comwikipedia.orgcdnsciencepub.com Furthermore, its role in advanced oxidation processes for water treatment is a growing area of interest, where it is used to remove organic pollutants. nih.govresearchgate.netresearchgate.net The compound is also instrumental in the production of ferrites and thermistors. wikipedia.org
The physical and chemical properties of this compound are central to its functionality. It is a solid that is typically brown or black and is highly insoluble in water. wikipedia.orgamericanelements.com The material's structure can exist in different crystalline forms, with the alpha (α-Mn₂O₃) and gamma (γ-Mn₂O₃) forms being the most recognized. wikipedia.org The α-Mn₂O₃ form possesses a cubic bixbyite structure. wikipedia.org
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | Mn₂O₃ |
| Molar Mass | 157.874 g/mol wikipedia.org |
| Appearance | Brown or black crystalline solid wikipedia.org |
| Density | 4.50 g/cm³ wikipedia.org |
| Melting Point | 888 °C (alpha form), 940 °C (beta form, decomposes) wikipedia.org |
| Crystal Structure | Cubic (α-form), Orthorhombic (pure), Spinel-related (γ-form) wikipedia.org |
This table is interactive. Click on the headers to sort.
Evolution of Research Trends in Manganese Iii Oxide Science
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline this compound materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. tandfonline.comscientific.net
A common strategy involves the hydrothermal synthesis of a manganese precursor, such as manganese carbonate (MnCO3), which is subsequently converted to Mn2O3 via thermal decomposition. tandfonline.com For instance, Mn2O3 microstructures with varied morphologies like spheres and dumbbells have been produced by first creating MnCO3 precursors through a hydrothermal route using potassium permanganate (B83412) and quinol, followed by calcination at 600°C. tandfonline.com The morphology of the final Mn2O3 product often retains the structural framework of the initial precursor. tandfonline.com
Direct synthesis of Mn2O3 is also achievable. For example, cubic Mn2O3 has been synthesized using a hydrothermal method with varying concentrations of urea (B33335). rsc.orgresearchgate.net Increasing the urea content has been shown to decrease particle and crystallite sizes while increasing the surface area and the concentration of Mn³⁺ ions. rsc.org In another approach, single crystalline α-Mn2O3 nanorods were prepared by the hydrothermal treatment of potassium permanganate with polyethylene (B3416737) glycol (PEG-400), followed by calcination of the intermediate γ-MnOOH at 600°C. swan.ac.uk Furthermore, Mn2O3 nanowires have been synthesized directly via a facile hydrothermal treatment of commercial Mn2O3 crystals in the presence of ammonia (B1221849) at 160°C for 24 hours, operating through a dissolution-recrystallization mechanism. scientific.net
| Precursors | Additive/Solvent | Temperature (°C) | Time (h) | Resulting Morphology |
| KMnO4, Quinol | Water | 120-200 | 48-120 | Spheres, Dumbbells, Peanuts (via MnCO3 precursor) |
| MnSO₄·H₂O, KMnO₄ | Water | 90 | 6 | Rods |
| KMnO4 | PEG-400 | 150 | 15 | Nanorods (via γ-MnOOH precursor) |
| Commercial Mn₂O₃ | Ammonia | 160 | 24 | Nanowires |
| Mn precursor | Urea | Not Specified | Not Specified | Cubic particles |
Precipitation-Based Synthesis Routes
Precipitation and co-precipitation methods are straightforward and cost-effective routes for synthesizing this compound. sathyabama.ac.inijnc.ir These techniques involve the precipitation of a solid manganese-containing precursor from a solution, which is then typically calcined to yield the desired oxide phase. sathyabama.ac.in
In a typical co-precipitation synthesis, a manganese salt solution, such as manganese chloride or manganese sulfate (B86663), is treated with a precipitating agent like sodium hydroxide (B78521) or ammonia to form a manganese hydroxide or carbonate precipitate. ijsea.comchalcogen.ro The resulting precipitate is then filtered, washed, and calcined at elevated temperatures to produce Mn2O3. sathyabama.ac.inchalcogen.ro For example, Mn2O3 nanoparticles have been synthesized by adding sodium hydroxide to a manganese chloride solution, heating the mixture, and subsequently annealing the resulting powder at temperatures ranging from 200°C to 600°C. chalcogen.ro The annealing temperature has been shown to influence the crystallite size and phase purity of the final product. ijsea.comchalcogen.ro
The pH of the precipitation reaction is a critical parameter that can be adjusted to control the size and properties of the synthesized nanoparticles. bau.edu.lb Studies have shown that by varying the pH between 10 and 13 during the co-precipitation of Mn2O3, the crystalline size of the resulting nanoparticles decreases as the pH increases. bau.edu.lbresearchgate.net Another approach involves the oxidation of a manganese(II) solution using a tertiary amine or ammonia in an oxygen-containing atmosphere, which leads to the in-situ oxidation of the precipitated manganese(II) hydroxide to this compound. google.com
| Manganese Salt | Precipitating Agent | pH | Annealing Temperature (°C) | Resulting Morphology |
| MnCl₂ | NaOH | Not specified | 200-600 | Irregular nano-sticks |
| MnSO₄·H₂O | NaOH, NH₃ | 11 ± 0.2 | 300 | Mixed phase Mn₂O₃/Mn₃O₄ nanoparticles |
| MnCl₂ | NaOH | 10-13 | Not specified | Spherical and rod-shaped |
| MnCl₂, AlCl₃, FeCl₃ | NaOH | 12 | 400 | Nanocomposite |
Thermal Decomposition Methods of Manganese Precursors
Thermal decomposition is a versatile and widely used method for preparing Mn2O3, involving the heat treatment of a manganese-containing precursor in a controlled atmosphere. tandfonline.combibliotekanauki.pl This method's simplicity and effectiveness make it suitable for producing various nanostructures. jlu.edu.cn The final properties of the Mn2O3 material are highly dependent on the nature of the precursor, the annealing temperature, and the heating duration. bibliotekanauki.pljlu.edu.cn
A common precursor for this method is manganese carbonate (MnCO3). tandfonline.comjlu.edu.cn For instance, Mn2O3 nanowires have been synthesized by the thermal decomposition of MnCO3 particles at 620°C for 6 hours in air. jlu.edu.cn The formation of these one-dimensional structures is proposed to occur via a melt-growth mechanism. jlu.edu.cn Similarly, heating manganese dioxide (MnO2) in the air at temperatures below 800°C yields α-Mn2O3. wikipedia.org At higher temperatures, Mn3O4 is formed. wikipedia.orgwikipedia.org
More complex precursors, such as manganese(II) Schiff base complexes, have also been utilized. bibliotekanauki.pl The solid-state thermal decomposition of these complexes at 500°C has been shown to produce Mn2O3 nanoparticles, with the morphology of the final product being influenced by the specific Schiff base ligand used. bibliotekanauki.pl Other precursors like manganese sulfate can also be thermally decomposed to produce manganese oxides, with the final phase (e.g., Mn2O3 or Mn3O4) depending on the pyrolysis temperature. researchgate.net The thermal decomposition of manganese(II) acetylacetonate (B107027) in the presence of organic stabilizers is another route to produce manganese oxide nanoparticles, although this often yields MnO which can be subsequently oxidized. jamt.iryoutube.comjove.com
| Precursor | Decomposition Temperature (°C) | Atmosphere | Resulting Product |
| MnCO₃ | 620 | Air | Mn₂O₃ nanowires |
| MnO₂ | < 800 | Air | α-Mn₂O₃ |
| Mn(II) Schiff base complexes | 500 | Not Specified | Mn₂O₃ nanoparticles |
| MnSO₄ | 900-1100 | Not Specified | Mn₃O₄ (via MnSO₄ intermediate) |
Green Synthesis Approaches for this compound Nanomaterials
Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for producing nanoparticles. kashanu.ac.ir These approaches utilize biological entities like microorganisms and plant extracts, which contain biomolecules that act as reducing and capping agents, minimizing the use of toxic chemicals. kashanu.ac.irrsc.org
Biogenic Synthesis using Microbes and Biomolecules
Microorganisms, such as bacteria and fungi, and various biomolecules can be harnessed for the synthesis of manganese oxide nanoparticles. The metabolic processes of these organisms can facilitate the reduction of manganese ions and the subsequent formation of nanoparticles.
For example, Bacillus sp. has been used for the green synthesis of manganese oxide nanoparticles. kashanu.ac.ir By optimizing conditions such as the concentration of manganese acetate (B1210297), glucose, and incubation time, nanoparticles with an average size of 19 nm have been produced. kashanu.ac.ir These biologically synthesized nanoparticles have demonstrated antibacterial activity. kashanu.ac.ir The process relies on enzymes and other biological molecules produced by the microbes to mediate the nanoparticle formation. kashanu.ac.ir
Plant Extract-Mediated Synthesis
Plant extracts are a rich source of phytochemicals, including flavonoids, phenols, and alkaloids, which can effectively reduce metal ions and stabilize the resulting nanoparticles. rsc.orgfrontiersin.org This method is simple, efficient, and environmentally benign. researchgate.net
A variety of plant extracts have been successfully used to synthesize Mn2O3 nanoparticles. For instance, leaf extracts from Conocarpus erectus L. have been used to create Mn2O3 nanoparticles with an approximate size of 9 nm. hivnursing.net Similarly, extracts from Cissus quadrangularis leaves, rich in phenolic and sulphated flavonoids, have been employed to produce orthorhombic Mn2O3 nanoparticles. rsc.org Other examples include the use of Hyphaene thebaica (doum palm) fruit extract to fabricate Mn2O3 nanoparticles with sizes around 20 nm and olive leaf extract for photocatalytic applications. researchgate.netresearchgate.net Extracts from lemon, sweet lemon, aloe vera, and neem have also been utilized, yielding spherical Mn2O3 nanozymes of varying sizes. acs.org The general procedure involves mixing an aqueous solution of a manganese salt, like manganese sulfate or manganese chloride, with the plant extract. hivnursing.netacs.org
| Biological Source | Manganese Precursor | Key Biomolecules | Resulting Particle Size |
| Bacillus sp. | Manganese acetate | Microbial enzymes/metabolites | ~19 nm |
| Conocarpus erectus L. leaves | MnCl₂ | Phenols, etc. | ~9 nm |
| Cissus quadrangularis leaves | Not Specified | Phenolic and sulphated flavonoids | Not Specified |
| Hyphaene thebaica fruit | Not Specified | Not Specified | 20.3 ± 5 nm |
| Lemon, sweet lemon, aloe vera, neem extracts | MnSO₄·H₂O | Not Specified | Varied sizes |
| Sapindus mukorossi (reetha) extract | MnCl₂, KMnO₄ | Not Specified | Not Specified |
Electrochemical Deposition Techniques
Electrochemical deposition is a powerful technique for fabricating thin films and nanostructures of manganese oxides directly onto a conductive substrate. Anodic deposition is a commonly used method where a manganese oxide film is grown on the anode by the oxidation of Mn²⁺ ions from an electrolyte solution, typically containing manganese acetate or manganese sulfate. researchgate.netacs.org
This method allows for the synthesis of various manganese oxide phases. For example, an amorphous manganese oxyhydroxide precursor film can be anodically electrodeposited. researchgate.net This precursor film can then be transformed into crystalline α-Mn2O3 by calcination in an oxidizing atmosphere (air) at temperatures around 450-773 K. acs.orgresearchgate.net The morphology of the deposited material can be controlled by adjusting deposition parameters. For instance, highly porous electrodes composed of Mn2O3 rods with diameters of 1–1.5μm have been synthesized by galvanostatic anodic deposition from a dilute manganese acetate solution without the use of templates or surfactants. researchgate.net
Pulse anodic electrodeposition is an advanced variation that can offer better control over the structure and properties of the deposited film. pku.edu.cn By adjusting pulse parameters like frequency and duty cycle, it is possible to produce doped manganese oxide coatings with a network structure of nanowires and nanoparticles, which can enhance electrocatalytic activity. pku.edu.cn
| Deposition Method | Precursor Electrolyte | Substrate | Post-treatment | Resulting Material |
| Galvanostatic Anodic Deposition | Mn(CH₃COO)₂ | Au coated Si | None | Porous Mn₂O₃ rods |
| Anodic Electrodeposition | Not Specified | F:SnO₂/glass | Calcination in air (~450-773 K) | Crystalline α-Mn₂O₃ film |
| Pulse Anodic Electrodeposition | Not Specified | Not Specified | None | Doped Mn₂O₃ coating |
Control of Morphology and Dimensionality in this compound Synthesis
The ability to control the morphology and dimensionality of this compound (Mn₂O₃) during synthesis is critical for tailoring its properties for specific applications in catalysis, energy storage, and electronics. Researchers have developed various advanced synthesis methodologies to fabricate Mn₂O₃ with diverse and well-defined structures, ranging from zero-dimensional nanocrystals to one-dimensional nanofibers and two-dimensional nanosheets, as well as complex three-dimensional hierarchical architectures. These methods often rely on the careful manipulation of reaction parameters such as precursor type, temperature, pH, and the use of structure-directing agents like surfactants and polymers.
The synthesis of low-dimensional Mn₂O₃ structures such as nanocrystals, nanofibers, and nanosheets involves precise control over nucleation and growth processes.
Nanocrystals with controlled size and shape have been successfully synthesized through methods like the thermal decomposition of manganese precursors. For instance, monodisperse manganese oxide nanocrystals can be produced by the decomposition of manganese(II) acetylacetonate in a nonpolar solvent. nih.gov The size of the resulting nanocrystals, ranging from 5 to 25 nm, can be tuned by adjusting the nucleation temperature. nih.gov Furthermore, the shape of the nanocrystals is highly dependent on the surfactants and solvents used. The thermal decomposition of a Mn(II)-oleate complex can yield MnO nanocrystals with cubic, octahedral, spherical, or tetrahedral shapes, which can then be oxidized to form Mn₂O₃. nih.gov The use of different ligands, such as oleic acid, oleylamine, and dodecanol, plays a crucial role in dictating the final morphology. nih.govnih.gov
Nanofibers of manganese oxide are often fabricated using techniques like electrospinning and self-assembling hydrothermal processes. nih.govuni.lu A surfactant-free electrospinning method can produce beaded Mn₂O₃ nanofibers. uni.lucenmed.com This process typically involves electrospinning a solution containing a polymer (e.g., polyvinylpyrrolidone) and a manganese salt (e.g., manganese chloride), followed by calcination to remove the polymer and crystallize the inorganic nanofibers. cenmed.comnih.gov Another approach is a self-assembling hydrothermal process where manganese oxide nanosheets are used as a precursor. nih.govamericanelements.com These nanosheets are self-assembled with a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), to form a nanocomposite, which is then transformed into nanofibers under hydrothermal conditions. nih.govnih.govamericanelements.com The resulting nanofibers can have diameters in the tens of nanometers and lengths of several micrometers. nih.gov
Nanosheets , as two-dimensional materials, offer a high surface area, making them attractive for various applications. A common fabrication method is the exfoliation of layered manganese oxides. nih.govnih.gov This can be achieved by intercalating a bulky cation, like tetramethylammonium (B1211777) (TMA⁺), into the layers of a bulk manganese oxide, which is then exfoliated into single or few-layer nanosheets by swelling in water. nih.gov Liquid-phase exfoliation is another effective technique where manganese oxide powder is sonicated in a suitable solvent, such as isopropanol, to produce stable suspensions of nanosheets with lateral dimensions typically between 20 to 40 nm. ereztech.comamericanelements.com
Table 1: Synthesis Parameters for Mn₂O₃ Nanocrystals, Nanofibers, and Nanosheets
| Morphology | Synthesis Method | Precursor(s) | Key Parameters/Reagents | Resulting Dimensions | Source(s) |
|---|---|---|---|---|---|
| Nanocrystals | Thermal Decomposition | Mn(II)-oleate complex | Oleic acid, Oleylamine, 1-Hexadecene, Phenyl ether | 3-13 nm spheres; 16 nm cubes | nih.gov |
| Nanofibers | Electrospinning | Polyvinylpyrrolidone, Manganese chloride | Calcination at 700 °C | Diameter: 40–80 nm | nih.gov |
| Nanofibers | Hydrothermal | Layered MnO₂ nanosheets | Cetyltrimethylammonium bromide (CTAB), Temp: 130-150 °C | Diameter: ~10s of nm; Length: ~10s of µm | nih.gov |
| Nanosheets | Liquid-Phase Exfoliation | MnO₂ powder | Isopropanol, Sonication | Lateral size: 20-40 nm | ereztech.comamericanelements.com |
The assembly of nanoscale building blocks into complex, three-dimensional architectures represents a significant step in creating advanced functional materials.
Hierarchical flower-like structures are typically synthesized via hydrothermal or solvothermal methods. nih.govuni.lu These intricate structures are often self-assembled from smaller components like nanosheets or nanorods. uni.luuni.lu For example, 3D flower-like hierarchical spheres can be prepared by a simple hydrothermal treatment of a potassium permanganate (KMnO₄) solution, where temperature and Coulomb interactions are key factors in controlling the morphology. uni.luuni.lu In another approach, a hydrothermal route using chelating agents like polyvinyl alcohol (PVA) can guide the self-assembly of tiny Mn₂O₃ nanoparticles into flower-like microspheres with diameters ranging from 2.5 to 4 µm. americanelements.com The morphology can be maintained even after thermal decomposition of a precursor like manganese carbonate (MnCO₃), which itself possesses a flower-like structure composed of nanorods. nih.gov
Rod-like structures of α-Mn₂O₃ are commonly obtained through a two-step process involving a hydrothermal synthesis followed by thermal decomposition. nih.govnih.gov Initially, a precursor such as γ-MnOOH or MnCO₃ is synthesized under hydrothermal conditions. nih.govnih.gov Subsequent calcination of this precursor at temperatures around 600 °C leads to its conversion into crystalline α-Mn₂O₃ nanorods, while largely preserving the rod-like morphology of the precursor. nih.govnih.gov The diameter and length of these nanorods can be controlled by adjusting the hydrothermal temperature and time. dsmz.dewikipedia.org For instance, single crystalline α-Mn₂O₃ nanorods can be obtained at 180 °C, while higher temperatures (240-300 °C) can lead to the formation of nanowires. dsmz.dewikipedia.org A facile wet chemical approach has also been developed using a polymer-surfactant assembly (polyethylene glycol and sodium dodecyl sulphate) as a soft template to guide the formation of Mn₂O₃ nanorods from manganese(II) acetate and diethanolamine. nih.govfishersci.ca
Table 2: Synthesis Parameters for Hierarchical and Rod-like Mn₂O₃ Structures
| Morphology | Synthesis Method | Precursor(s) | Key Parameters/Reagents | Resulting Dimensions | Source(s) |
|---|---|---|---|---|---|
| Flower-like | Hydrothermal | Potassium permanganate (KMnO₄) | Reaction Temperature: 125-200 °C | Hierarchical spheres composed of nanosheets/nanobelts | uni.lu |
| Flower-like | Hydrothermal | Manganese salt | Polyvinyl alcohol (PVA) | Microspheres: 2.5-4 µm | americanelements.com |
| Rod-like | Hydrothermal + Calcination | Potassium permanganate (KMnO₄), Polyethylene glycol (PEG-400) | Hydrothermal: 150 °C; Calcination: 600 °C | Diameter: ~318 nm; Length: ~8.15 µm | nih.gov |
| Rod-like | Wet Chemical (Soft Template) | Manganese(II) acetate, Diethanolamine | Polyethylene glycol, Sodium dodecyl sulphate | Rod-shaped nanostructures | nih.govfishersci.ca |
Table 3: PubChem Compound Identifiers
| Compound Name | PubChem CID |
|---|---|
| This compound | 14824 |
| Manganese(II) acetate | 12525 |
| Manganese(II) chloride | 24480 |
| Potassium permanganate | 516872 |
| Oleic acid | 445639 |
| Oleylamine | 5356789 |
| Oleyl alcohol | 5284499 |
| 1-Hexadecene | 12395 |
| Polyvinylpyrrolidone | 252947 |
| Cetyltrimethylammonium bromide | 14247 |
| Tetramethylammonium hydroxide | 60966 |
| Isopropanol | 3776 |
| Polyvinyl alcohol | 11199 |
| Polyethylene glycol | 174 |
| Sodium dodecyl sulphate | 3423265 |
| Diethanolamine | 8113 |
Advanced Characterization Techniques for Manganese Iii Oxide
Spectroscopic Analysis of Manganese(III) Oxide
Spectroscopic techniques are indispensable for elucidating the fundamental properties of Mn₂O₃ at the atomic and molecular levels.
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local atomic structure of materials. researchgate.net For manganese oxides, the position of the Mn K-edge in an XAS spectrum provides a direct measure of the average manganese oxidation state. conicet.gov.ar Studies have shown that the main absorption edges of manganese ions exhibit a linear variation with their oxidation states. researchgate.net In materials containing mixed oxidation states, such as Mn₃O₄, XAS can be used to estimate the fraction of each oxidation state present. researchgate.net Specifically, analysis of the Mn K-edge X-ray Absorption Near Edge Structure (XANES) spectra allows for the determination of the average oxidation state of manganese in various compounds. conicet.gov.ar This technique is particularly useful for characterizing the electronic structure of catalysts, where the oxidation state of manganese plays a crucial role in their activity. nih.gov For instance, in-situ XAS measurements can track changes in the manganese oxidation state during electrochemical reactions like the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). nih.govsoton.ac.uk
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.org XPS is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The binding energies of these emitted electrons are characteristic of each element, allowing for elemental identification. carleton.edu Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and chemical bonding environment of the elements. carleton.eduresearchgate.net For manganese oxides, XPS is routinely used to identify the oxidation state of manganese. researchgate.net The Mn 2p region of the XPS spectrum is particularly informative, with the binding energy and the presence of satellite peaks being indicative of the manganese oxidation state. For example, a spin energy separation of about 11.7 eV between the Mn 2p₃/₂ and Mn 2p₁/₂ peaks is a signature of the Mn³⁺ cation. researchgate.net XPS can also be used for depth profiling by combining it with ion-beam etching to analyze the elemental composition as a function of depth. wikipedia.org
| Oxide | Mn 2p₃/₂ Binding Energy (eV) | Mn 2p₁/₂ Binding Energy (eV) | Spin-Orbit Splitting (eV) | Reference |
|---|---|---|---|---|
| Mn₂O₃ | 641.7 | 653.45 | 11.75 | researchgate.net |
Raman spectroscopy is a non-destructive technique that provides information about the vibrational and rotational modes of a material, which are sensitive to its crystal structure and chemical bonding. nih.gov Modern micro-Raman systems can provide phase identification and structural information from very small areas of a sample. rruff.info For manganese oxides, Raman spectroscopy is a powerful tool for distinguishing between different polymorphs and identifying phases, even in complex mixtures. rruff.infonsf.gov The Raman spectra of manganese oxides typically show a strong phonon band in the 640–660 cm⁻¹ region, along with weaker bands at lower frequencies. acs.org The exact positions and relative intensities of the Raman modes can vary depending on the crystal structure, crystal orientation, and the laser wavelength used for the measurement. nsf.govresearchgate.net Studies have shown a correlation between the position of certain Raman modes and the manganese oxidation state. For instance, in hollandite-group minerals, the frequency of the Raman mode near 630 cm⁻¹ shows a strong linear correlation with the fraction of Mn³⁺ in the octahedral sites. rruff.info
| Manganese Oxide Phase | Prominent Raman Band (cm⁻¹) | Reference |
|---|---|---|
| α-Mn₂O₃ | ~640-660 | acs.org |
| Mn₃O₄ | ~640-660 | acs.org |
UV-Vis spectroscopy is used to investigate the optical properties of materials by measuring their absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This technique provides information about the electronic transitions within a material and allows for the determination of its optical band gap. semanticscholar.org For this compound, the UV-Vis absorption spectrum can reveal characteristic absorption peaks. For example, some studies report a strong absorption peak for MnO₂ nanoparticles around 359.30 nm. semanticscholar.org The optical band gap (Eg) can be estimated from the absorption data, which is a crucial parameter for applications in optoelectronics and photocatalysis. semanticscholar.org The band gap of manganese oxides can be influenced by factors such as particle size and doping. researchgate.net For instance, manganese(III) phthalocyanine (B1677752) chloride films have been shown to have an optical bandgap of around 1.40 eV and a fundamental gap of around 2.35 eV. mdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the chemical bonds and functional groups present in a material by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the Mn-O bonds. researchgate.net Typically, the bands in the lower frequency region (below 1000 cm⁻¹) are attributed to the Mn-O lattice vibrations. geoscienceworld.org For example, FTIR bands around 608, 489, and 410 cm⁻¹ are characteristic of Mn-O bonding in a spinel metal oxide structure. researchgate.net The presence of other bands in the FTIR spectrum can indicate the presence of hydroxyl groups (O-H stretching and bending vibrations) or other functional groups on the surface of the material. semanticscholar.orgresearchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Mn-O Stretching (Tetrahedral) | ~612 | researchgate.net |
| Mn-O Stretching (Spinel) | ~608, 489, 410 | researchgate.net |
| O-Mn-O Stretching | ~533-558 | researchgate.net |
Microscopic Evaluation of this compound
Microscopic techniques are essential for visualizing the morphology, size, and crystal structure of this compound at the nanoscale.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and topography of materials. acs.org SEM images can reveal the shape and size distribution of Mn₂O₃ particles, showing features such as interconnected nanosheets, nanoflakes, or spherical nanoparticles. researchgate.netub.edu For instance, SEM analysis has been used to observe the petal-like morphology of electrodeposited manganese oxide nanosheets. ub.edu
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and can be used to determine the crystal structure and size of individual nanoparticles. researchgate.net High-Resolution TEM (HR-TEM) can even visualize the atomic lattice of the material, providing information about its crystallinity and crystallographic orientation. colab.ws Selected Area Electron Diffraction (SAED), a technique often performed in conjunction with TEM, can be used to confirm the crystal structure of the material. colab.ws For example, TEM studies have confirmed the spherical shape and average diameter of Mn₃O₄ nanoparticles. uzh.ch Furthermore, cross-sectional TEM analysis has been employed to observe the fiber-like growth of Mn₃O₄ and the more compact microstructure of Mn₂O₃. ub.edu
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a crucial tool for examining the surface topography and morphology of this compound. This technique provides high-resolution images that reveal the shape, size distribution, and aggregation of Mn₂O₃ particles.
Research has shown that the morphology of Mn₂O₃ can vary significantly depending on the synthesis method. For instance, Mn₂O₃ synthesized via a hydrothermal method can exhibit rod-like shapes with an approximate particle size of 100 nm, and these particles are often evenly distributed. nih.gov Other studies have reported the formation of nanoclusters with a spherical geometry. researchgate.net The use of different precursors and calcination conditions can lead to a variety of nanostructures, ranging from polyhedrons and globular structures to nanorods. scirp.org For example, calcination of manganese precursors in different atmospheres (Argon vs. Oxygen) and at various temperatures results in distinct morphologies. beilstein-journals.org The SEM images are critical in confirming the successful synthesis of these varied morphological forms and understanding how they might influence the material's properties in applications such as catalysis and energy storage.
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed investigation of the internal structure, crystallinity, and precise particle size of this compound nanomaterials. acs.org
TEM analysis has been instrumental in confirming the nanostructured nature of Mn₂O₃. For instance, Mn₂O₃ nanoparticles prepared by a co-precipitation technique were observed to be spherical with an average crystallite size of 19.1 nm, which was in close agreement with results from other techniques. scirp.org In another study, Mn₂O₃ prepared via a sol-gel reaction in reverse micelles showed nanorod structures with diameters of approximately 10–15 nm and lengths of 60–90 nm. kashanu.ac.ir High-resolution TEM (HRTEM) can even reveal the lattice fringes of the nanoparticles, providing direct evidence of their crystalline nature. The introduction of dopants into manganese oxides can also be studied using TEM, which has shown that doping can lead to a reduction in particle size and the development of more faceted morphologies. mdpi.com
Diffraction Techniques for Crystalline Structure
Diffraction techniques are fundamental for determining the crystal structure and phase purity of materials. X-ray diffraction is the most commonly employed method for the characterization of this compound.
X-ray Diffraction (XRD) for Phase Identification and Crystallinity
X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phases present in a sample and assessing its degree of crystallinity. The diffraction pattern of a crystalline material is unique and acts as a fingerprint for that specific phase.
For this compound, XRD patterns are compared with standard diffraction data from the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the presence of the Mn₂O₃ phase. nih.govnih.gov Studies have shown that the calcination of manganese precursors at specific temperatures can yield pure α-Mn₂O₃. beilstein-journals.org The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharp peaks are indicative of a highly crystalline structure. researchgate.net Conversely, broad peaks suggest the presence of nanoparticles or a less crystalline, or even amorphous, material. rsc.org The average crystallite size of the nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. For example, a crystallite size of 17.3 nm was calculated for Mn₂O₃ nanoparticles from their XRD pattern. scirp.org XRD is also crucial for studying phase transformations, such as the conversion of Mn₃O₄ to α-Mn₂O₃ at higher temperatures. beilstein-journals.org
Electrochemical Characterization Methods for this compound
The electrochemical properties of this compound are of significant interest for its application in energy storage devices like batteries and supercapacitors. Various electrochemical techniques are used to evaluate its performance.
Electrochemical characterization typically involves a three-electrode system where the Mn₂O₃ material constitutes the working electrode. mdpi.com Cyclic voltammetry (CV) is a common technique used to study the redox behavior and capacitive properties of the material. nih.govmdpi.com The shape of the CV curves can indicate whether the charge storage mechanism is predominantly capacitive or faradaic. For Mn₂O₃-based electrodes, CV measurements have been used to demonstrate their potential for dopamine (B1211576) sensing, showing a higher current response compared to a bare electrode. nih.gov
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that provides insights into the charge transfer resistance and diffusion processes occurring at the electrode-electrolyte interface. sciencepublishinggroup.com Galvanostatic charge-discharge (GCD) measurements are used to determine the specific capacitance of the material at different current densities. researchgate.net For instance, the electrochemical performance of Mn₂O₃ prepared by heating Mn₃O₄ was found to be superior, with a high specific capacity. researchgate.net These electrochemical characterization methods are vital for assessing the suitability of this compound for various electrochemical applications and for optimizing its performance through structural and morphological control. mdpi.comsciencepublishinggroup.com
Polymorphism and Crystallization Dynamics of Manganese Iii Oxide
Overview of Manganese(III) Oxide Polymorphs (e.g., α-Mn₂O₃)
This compound exhibits polymorphism, meaning it can exist in more than one crystal structure. While several forms have been identified, the most commonly recognized polymorphs are α-Mn₂O₃ and γ-Mn₂O₃. wikipedia.org Additionally, a high-pressure form with a CaIrO₃ structure has been reported. wikipedia.org
α-Mn₂O₃: This is the most stable and common polymorph of this compound. It is often referred to by the mineral name Bixbyite. wikipedia.orgnih.gov The structure of α-Mn₂O₃ is complex and temperature-dependent. Above approximately 300 K, it adopts a cubic bixbyite structure (space group Ia-3, No. 206). wikipedia.orgnih.govaps.org Below this temperature, it undergoes a phase transition to a more distorted orthorhombic structure (space group Pbca, No. 61). wikipedia.orgaps.org This transition is subtle and caused by Jahn-Teller distortions associated with the Mn³⁺ ions. nih.govchemrxiv.org The presence of small amounts of iron(III) can stabilize the cubic bixbyite structure. wikipedia.org α-Mn₂O₃ exhibits antiferromagnetic ordering at a Néel temperature of about 80 K. wikipedia.orgfizika.si
γ-Mn₂O₃: This polymorph is less common and possesses a structure related to the spinel (MgAl₂O₄) structure of hausmannite (Mn₃O₄). wikipedia.org In this arrangement, the oxide ions are cubic close-packed. γ-Mn₂O₃ is a ferrimagnetic material with a Néel temperature of 39 K. wikipedia.org
Other reported forms include a trigonal structure (space group R-3c) and a tetragonal structure (space group P4_12_12), which have been characterized computationally. materialsproject.orgmaterialsproject.org
| Polymorph | Crystal System | Space Group | Common Name | Key Characteristics |
| α-Mn₂O₃ | Cubic (>300K) | Ia-3 | Bixbyite | Most stable form; undergoes phase transition to orthorhombic at low temperatures. wikipedia.orgnih.govaps.org |
| Orthorhombic (<300K) | Pbca | Antiferromagnetic below ~80 K. wikipedia.orgfizika.si | ||
| γ-Mn₂O₃ | Cubic (Spinel-related) | - | - | Ferrimagnetic with a Néel temperature of 39 K. wikipedia.org |
| High-Pressure Form | - | - | - | CaIrO₃-type structure. wikipedia.org |
Structural Building Blocks: MnO₆ Octahedra Arrangements
In the common bixbyite (α-Mn₂O₃) structure, the Mn³⁺ ions occupy two distinct crystallographic sites. aps.orgtaylorandfrancis.com
One-fourth of the manganese cations are located at high-symmetry positions (Wyckoff position b), surrounded by regular, undistorted octahedra in the cubic phase. aps.orgtaylorandfrancis.com
The remaining three-fourths of the manganese cations occupy lower-symmetry sites (Wyckoff position d), and their coordinating octahedra are distorted. aps.orgtaylorandfrancis.com
Factors Governing Polymorph Evolution during Synthesis
The synthesis of a specific Mn₂O₃ polymorph is a delicate process where thermodynamics and kinetics compete. The final product is dictated by a combination of factors including temperature, pH, the nature of the precursor materials, and reaction kinetics, which together influence the morphology, crystal facets, and dimensionality of the resulting material.
Temperature is a critical parameter in the synthesis of manganese oxides. The α-Mn₂O₃ phase is typically formed by the thermal decomposition of other manganese compounds, such as MnO₂ or MnCO₃, in air at temperatures below 800 °C. wikipedia.orgrsc.org If the temperature is raised significantly higher, further reduction to Mn₃O₄ (hausmannite) occurs. wikipedia.orgtaylorandfrancis.com As previously noted, temperature also induces a reversible phase transition in α-Mn₂O₃ between its orthorhombic and cubic forms around room temperature (300 K). nih.govchemrxiv.org Low-temperature synthesis methods, such as the spin-spray technique at 95°C, can also yield crystalline α-Mn₂O₃ by carefully controlling solution parameters. researchgate.net
The pH of the reaction medium profoundly affects crystallization pathways. chemrxiv.org Theoretical models show that pH alters the thermodynamic driving forces and free-energy differences between competing manganese oxide phases. chemrxiv.org For example, in the oxidation of aqueous Mn²⁺, the crystallization path can proceed through hausmannite (Mn₃O₄) and then bixbyite (Mn₂O₃) at a pH of 8. chemrxiv.org However, at a higher pH of 9.5, the pathway may change, bypassing the Mn₂O₃ phase entirely. chemrxiv.org The synthesis of crystalline films via the spin-spray method also demonstrates this dependency, where the formation of α-Mn₂O₃ versus Mn₃O₄ can be controlled by adjusting the solution pH between 7.3 and 8.1. researchgate.net
The choice of precursor material is fundamental to the synthesis of Mn₂O₃. Common precursors include manganese carbonate (MnCO₃), manganese sulfate (B86663) (MnSO₄), and manganese(II) hydroxide (B78521). wikipedia.orgrsc.orgrutgers.edu A widely used method involves the calcination of MnCO₃ precursors in air at around 600 °C to produce Mn₂O₃ microspheres. rsc.orgresearchgate.net The oxidation of Mn(II) salts or the reduction of MnO₂ are also viable routes. wikipedia.org For instance, γ-Mn₂O₃ can be synthesized through the oxidation and subsequent dehydration of manganese(II) hydroxide. wikipedia.org
The crystallization of manganese oxides often does not proceed directly to the most thermodynamically stable phase. Instead, it frequently follows non-equilibrium kinetic pathways as described by Ostwald’s "Rule of Stages," where a series of metastable intermediates form and transform sequentially. chemrxiv.orgberkeley.edu The kinetics of these transformations are crucial; for example, the thermal reduction of Mn₂O₃ to Mn₃O₄ has been shown to follow a first-order power-law model. researchgate.net Understanding these multistage crystallization pathways is essential for rationally synthesizing a target polymorph. berkeley.edu
The morphology and dimensionality of Mn₂O₃ crystals can be tailored through controlled synthesis, which in turn determines the exposed crystal facets. These facets often possess different atomic arrangements and surface energies, leading to distinct chemical and physical properties. acs.org For example, Mn₂O₃ has been synthesized in various forms, including one-dimensional nanorods, irregular nanoparticles, and three-dimensional (3D) porous single crystals. acs.orgcam.ac.uk
Nanorods have been shown to preferentially expose {220} and {400} crystal facets. acs.org
Nanoparticles synthesized under different conditions may primarily exhibit {222} facets. acs.org
Cubes can be prepared that possess a higher concentration of low-coordination oxygen atoms on their {001} facets. acs.org
The dimensionality of the final material can also be controlled. A notable example is the synthesis of bicontinuous hierarchically porous Mn₂O₃ single crystals. cam.ac.uk This is achieved through the thermal decomposition of pre-synthesized MnCO₃ single crystals, which act as a template. cam.ac.uk This method allows for control over the final particle size and internal porous structure, demonstrating a sophisticated level of architectural control from the nanoscale to the microscale. cam.ac.uk The ability to regulate facets and dimensionality is crucial as it directly impacts the material's surface reactivity and performance in various applications. acs.orgmdpi.com
| Factor | Influence on Mn₂O₃ Synthesis | Examples |
| Temperature | Determines stable phase and induces phase transitions. | α-Mn₂O₃ forms below 800°C; Mn₃O₄ forms at higher temperatures. wikipedia.org Orthorhombic to cubic transition occurs around 300 K. nih.gov |
| pH | Alters crystallization pathways and product purity. | At pH 8, the pathway can include Mn₂O₃; at pH 9.5, Mn₂O₃ may be bypassed. chemrxiv.org |
| Precursor | The starting material dictates the reaction route. | Calcination of MnCO₃ at 600°C yields α-Mn₂O₃. rsc.org Oxidation of Mn(II) hydroxide yields γ-Mn₂O₃. wikipedia.org |
| Kinetics | Governs the formation of metastable intermediates. | Crystallization often follows Ostwald's Rule of Stages, proceeding through less stable phases first. chemrxiv.orgberkeley.edu |
| Crystal Facets | Controlled by synthesis to tune surface properties. | Nanorods expose {220} and {400} facets; nanoparticles can expose {222} facets. acs.org |
| Dimensionality | Can be tailored from 1D to 3D structures. | Synthesis of 1D nanorods or 3D porous single crystals via templating methods. acs.orgcam.ac.uk |
Theoretical and Computational Studies on Manganese Iii Oxide
Electronic Structure Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of manganese oxides. aps.org However, standard DFT approaches can be challenged by the strong electron correlation effects associated with the Mn d states. aps.org To address this, methods like GGA+U, which incorporates an on-site Coulomb interaction term (U), are often employed to provide a more accurate description of these materials. aps.orgaps.org
DFT calculations have been crucial in characterizing Mn₂O₃ as a semiconductor. Studies using hybrid functionals have indicated that α-Mn₂O₃ is a narrow band gap semiconductor. tandfonline.com The calculated band gap values can vary depending on the computational approach; for instance, one study reported an experimental band gap of 1.24 eV. scirp.org Another study on the ilmenite-type ε-Mn₂O₃ polymorph identified it as an n-type semiconductor with a narrow indirect band gap of 0.55 eV. acs.org
The density of states (DOS) analyses reveal the contributions of different atomic orbitals to the electronic structure. In Mn₂O₃, the valence band is primarily formed by the hybridization of Mn 3d and O 2p orbitals. tandfonline.comacs.orgresearchgate.net The conduction band is mainly composed of unoccupied Mn 3d orbitals. researchgate.net The degree of this hybridization is linked to the material's properties, with increased covalent bonding between Mn 3d and O 2p orbitals leading to changes in electronic behavior. tandfonline.com For example, a transition from a semiconductor to a semimetal has been computationally observed in α-Mn₂O₃, driven by the overlap and covalent mixing of Mn 3d and O 2p bands during a structural phase transition. tandfonline.com
| Property | Computational Finding | References |
| Band Gap | Narrow band gap semiconductor | tandfonline.com |
| Experimental Band Gap (α-Mn₂O₃) | 1.24 eV | scirp.org |
| Indirect Band Gap (ε-Mn₂O₃) | 0.55 eV | acs.org |
| Valence Band Composition | Hybridization of Mn 3d and O 2p orbitals | tandfonline.comacs.orgresearchgate.net |
| Conduction Band Composition | Primarily unoccupied Mn 3d orbitals | researchgate.net |
Theoretical studies have been essential in determining the complex magnetic structure of Mn₂O₃. First-principles DFT+U calculations have successfully predicted the low-temperature antiferromagnetic (AFM) ground state of α-Mn₂O₃. aps.orgaps.orgarxiv.org These calculations involve comparing the energies of various magnetic arrangements, such as ferromagnetic (FM) and different antiferromagnetic configurations, to identify the most stable state. aps.orgcdmf.org.br
The ground state of α-Mn₂O₃ is characterized by a complex antiferromagnetic ordering. aps.orgaps.org This ordering is a result of frustrated antiferromagnetic interactions between corner-sharing [MnO₆] octahedra. aps.orgaps.org Computational and experimental analyses have converged on similar ground states, featuring identical antiferromagnetic ordering along a principal magnetic axis. aps.orgaps.org The presence of oxygen in manganese oxide clusters stabilizes low-spin isomers, such as ferrimagnetic and antiferromagnetic states, relative to the high-spin ferromagnetic ordering seen in bare manganese clusters. researchgate.netaip.org For instance, in Fe-doped Mn₂O₃, the antiferromagnetic model transitions to a ferrimagnetic (FIM) state due to the different spin occupations of the 3d orbitals of Mn³⁺ and Fe³⁺. cdmf.org.br
| Magnetic Property | Computational Finding | References |
| Ground State | Antiferromagnetic (AFM) | aps.orgaps.orgarxiv.org |
| Origin of Magnetism | Frustrated AFM interactions in [MnO₆] octahedra | aps.orgaps.org |
| Effect of Oxygen | Stabilizes low-spin (ferrimagnetic, antiferromagnetic) isomers | researchgate.netaip.org |
| Fe-Doped Mn₂O₃ | Transitions to a ferrimagnetic (FIM) state | cdmf.org.br |
Atomic Structure Optimization and Stability
Computational methods are used to optimize the atomic structure of Mn₂O₃, providing theoretical lattice parameters that can be compared with experimental data. For the cubic Ia3 phase of ferromagnetic α-Mn₂O₃, DFT calculations have yielded a lattice constant of a₀ = 9.4090 Å. aps.org The stability of different polymorphs and the effects of structural distortions, such as the Jahn-Teller effect, are also investigated. The Jahn-Teller distortion, originating from the electronic configuration of Mn³⁺ ions in an octahedral environment, leads to asymmetric lattice distortions that can destabilize the structure. mdpi.com
The stability of manganese oxides is also influenced by the Mn oxidation state and Mn-O bond characteristics. Lowering the Mn oxidation state can decrease Mn-O covalency and weaken Mn-O bonds, leading to poorer stability. acs.orgresearchgate.net First-principles molecular dynamics simulations have been used to investigate the structural characteristics of Mn₂O₃, confirming its cubic structure at certain synthesis temperatures. acs.org
First-Principles Studies on Structural-Function Relationships
First-principles calculations are crucial for understanding the relationship between the atomic and electronic structure of Mn₂O₃ and its functional properties. For example, the catalytic activity of manganese oxides can be linked to their electronic structure. tandfonline.com A subtle structural change in α-Mn₂O₃ from an orthorhombic to a cubic phase can induce a semiconductor-to-semimetal transition, which is hypothesized to enhance its electrochemical activity. tandfonline.com This transition is associated with increased covalent bonding between Mn 3d and O 2p orbitals. tandfonline.com
The Jahn-Teller distortion in Mn³⁺-containing materials significantly impacts their structural stability and electrochemical performance. mdpi.comoaepublish.com Computational studies explore strategies to suppress this distortion, such as heteroatom doping, to enhance the material's stability and functionality for applications like batteries. mdpi.com Theoretical investigations have also explored the structure-function relationship of manganese(III)-iodosylarene complexes, revealing their role as electrophilic agents in oxidation reactions. frontiersin.org
Pourbaix Diagram Calculations for Stability in Aqueous Solutions
Computed Pourbaix diagrams are essential for predicting the stability of manganese oxides in aqueous solutions as a function of pH and electrochemical potential. uni-ulm.ded-nb.infonih.gov These diagrams are constructed using thermodynamic data from first-principles calculations. d-nb.info They show the regions of stability for different manganese species, including solid oxides and aqueous ions. uni-ulm.depixel-online.net
The stability of Mn₂O₃ is pH-dependent, with Mn(III) oxides being generally unstable at low pH. researchgate.net Nanoscale effects can also be incorporated into Pourbaix diagrams. d-nb.infonih.gov Due to its lower surface energy compared to β-MnO₂, the stability field of Mn₂O₃ is enlarged at the nanoscale. nih.gov These computational diagrams provide a predictive framework for understanding dissolution and precipitation behavior, which is crucial for applications in catalysis and geochemistry. acs.orgresearchgate.netd-nb.info
Surface Chemistry and Redox Chemistry of Manganese Iii Oxide
Redox Behavior of Manganese(III) Oxide in Diverse Oxidation States
The biogeochemical cycling of manganese is a fundamental process on the Earth's surface, heavily influenced by redox reactions. cambridge.orgharvard.edu This cycle involves the interconversion of manganese between its primary oxidation states: soluble Mn(II), intermediate Mn(III), and solid Mn(IV) oxides. diva-portal.orgcambridge.org this compound is central to this cycle. A key reaction is the comproportionation of aqueous Mn(II) with solid Mn(IV) oxides, which produces surface-associated or complexed Mn(III) species. acs.orgacs.org
This reaction can be represented as: Mn(II) (aq) + Mn(IV) (surface) → 2Mn(III) (surface)
Conversely, Mn(III) is often unstable and can disproportionate into Mn(II) and Mn(IV) oxides, further perpetuating the cycle. acs.orgosti.gov This dynamic cycling is not only a geological process but is also mediated by biological activity and photochemical reactions. gatech.educambridge.org The continuous redox cycling can lead to structural transformations in manganese oxides, for instance, converting layered structures into more complex tunnel structures, a process that has been mimicked in laboratory settings using electrochemical methods to accelerate geological time scales. gatech.edu In natural aquatic environments, this cycling is evident in the diel (daily) variation of manganese oxidation states, driven by photochemical reactions. osti.gov
Mn(III) species, although often transient, are highly significant players in redox transformations. gatech.eduacs.org They serve as critical intermediates in both the oxidation of Mn(II) and the reduction of Mn(IV). gatech.eduacs.org The reactivity of Mn(III) can, in some cases, exceed that of Mn(IV). d-nb.info For instance, Mn(III) has been found to be more reactive than Mn(IV) in the oxidation of certain organic compounds like bisphenol A. d-nb.info
However, the reactivity of Mn(III) is highly dependent on its chemical environment and the specific substrate it is reacting with. d-nb.info A crucial factor governing its role is its stability against disproportionation. acs.orgosti.gov In aqueous systems, Mn(III) can be stabilized through complexation with various inorganic or organic ligands, such as pyrophosphate. acs.orgdiva-portal.orgd-nb.info This complexation prevents rapid disproportionation, thereby increasing the lifespan and altering the redox potential of Mn(III) and influencing its reaction pathways with other substances. d-nb.info For example, while pyrophosphate-complexed Mn(III) is stabilized, this can inhibit its ability to oxidize certain compounds but enhance its reactivity towards others. d-nb.info These stabilized Mn(III) species are potent oxidants capable of degrading a range of environmental contaminants. researchgate.netnih.gov
Surface Reactivity and Active Sites of this compound
The catalytic and oxidative capabilities of this compound are intrinsically linked to its surface properties. The surface reactivity is governed by the presence and accessibility of specific active sites. researchgate.netdoi.org These sites can include structural defects, specific crystal facets, and surface functional groups like hydroxyls. researchgate.netcore.ac.uk
Theoretical and experimental studies have identified several key features of Mn₂O₃ surfaces:
Brønsted Acid Sites: Exposed crystal facets, such as the (222) facets of Mn₂O₃, have been shown to increase the density of Brønsted acid sites. These sites are believed to promote catalytic oxidation reactions by facilitating the desorption of product molecules like O₂ and CO₂, thereby liberating active sites for new reactant molecules. core.ac.uk
Lewis Acid Sites: The surface of Mn₂O₃ also possesses Lewis acidic sites. These sites are crucial for the activation of oxidizing agents in advanced oxidation processes. For example, Lewis acid sites on Mn₂O₃ can bind with peroxymonosulfate (B1194676) (PMS), forming a surface-activated complex that is a key reactive species for the degradation of pollutants. nih.gov
Mn³⁺ Ions: The Mn³⁺ ions on the oxide surface are themselves considered primary active sites. doi.org The redox couple Mn⁴⁺/Mn³⁺ is fundamental to the catalytic cycle, allowing for the donation and acceptance of electrons during reactions. core.ac.uk
Surface Oxygen and Hydroxyl Groups: The surface is typically terminated with oxygen atoms and hydroxyl groups, which can be negatively charged and participate directly in catalytic reactions. researchgate.net
| Active Site Type | Description | Role in Reactivity | Reference |
|---|---|---|---|
| Brønsted Acid Sites | Proton-donating sites, enhanced on specific crystal facets like (222). | Promote desorption of O₂ and CO₂, freeing active sites for reactants. | core.ac.uk |
| Lewis Acid Sites | Electron-pair accepting sites on the surface. | Activate oxidants like peroxymonosulfate (PMS) by forming surface complexes. | nih.gov |
| Surface Mn³⁺ Ions | Trivalent manganese ions exposed at the surface. | Act as primary redox centers in catalytic cycles (e.g., Mn⁴⁺/Mn³⁺ couple). | doi.orgcore.ac.uk |
| Surface Oxygen/Hydroxyls | Negatively charged oxygen and -OH groups terminating the crystal lattice. | Participate directly in surface reactions and adsorption of reactants. | researchgate.net |
Interactions with Inorganic Ions and Ligands in Aqueous Systems
In aqueous environments, the surface of this compound is in constant interaction with a variety of dissolved ions and ligands, which can significantly modify its reactivity. nih.govresearchgate.net The solution's pH is a master variable, controlling the surface charge of the oxide and the speciation of dissolved ions, thereby affecting adsorption and reaction rates. nih.govusgs.gov
The interaction with inorganic ions can have several effects:
Cations: Divalent cations can adsorb onto the oxide surface, influencing surface charge and reactivity. The adsorption of Mn²⁺ itself is a critical step in the redox cycle but can also lead to the blocking of more reactive Mn(IV) or Mn(III) sites on the mineral surface. acs.org
Anions and Ligands: Anions and complexing ligands can either compete for surface sites or interact directly with surface manganese ions. As previously mentioned, ligands like pyrophosphate form strong complexes with Mn(III), stabilizing it in solution and preventing its precipitation or disproportionation. acs.orgdiva-portal.orgd-nb.info This complexation fundamentally alters the redox potential and reaction pathways of Mn(III). For example, pyrophosphate has been shown to inhibit the oxidation of Cr³⁺ by manganese oxides by complexing with the Mn(III) intermediate, but it can also enhance the oxidation of certain phenolic compounds by stabilizing the reactive Mn(III) oxidant. d-nb.info
The formation and dissolution of manganese oxides are also heavily influenced by these interactions. The precipitation of manganese oxides from aqueous Mn²⁺ solutions is an autocatalytic process sensitive to pH, temperature, and the presence of dissolved species. usgs.govnm.gov
Light-Assisted Redox Processes on this compound Surfaces
This compound can exhibit photocatalytic activity, meaning its redox reactions can be initiated or accelerated by the absorption of light energy. cambridge.orgpsu.ac.th This phenomenon is a key part of the natural manganese cycle, where sunlight drives the photoreduction of Mn(III) and Mn(IV) oxides, often coupled with the oxidation of natural organic matter. cambridge.orgosti.gov
As a semiconductor, Mn₂O₃ can absorb photons with energy exceeding its band gap, which generates electron-hole pairs (e⁻/h⁺). These charge carriers can then migrate to the surface and participate in redox reactions.
The photo-generated electrons (e⁻) can reduce adsorbed species, including Mn(III) itself or other metal ions.
The photo-generated holes (h⁺) are strong oxidizing agents that can oxidize water, hydroxyl ions, or adsorbed organic pollutants.
This principle has been applied in environmental remediation to degrade organic pollutants. Studies have demonstrated that Mn₂O₃ nanoparticles, sometimes in composite form with other materials like ZnO, Ag, or Fe₂O₃, can effectively degrade dyes such as Rhodamine B and Malachite Green under UV or visible light irradiation. psu.ac.thbas.bgrsc.orgajol.info The formation of composites can enhance photocatalytic efficiency by promoting better charge separation, reducing the recombination of electrons and holes, and extending the material's light absorption range into the visible spectrum. rsc.orgajol.info Furthermore, light can be used as a tool during the synthesis of manganese oxides to create materials with enhanced stability and activity for applications like electrochemical water oxidation. researchgate.net
| Study Focus | Key Finding | System/Pollutant | Reference |
|---|---|---|---|
| Natural Mn Photoredox Cycling | The cycle involves photo-oxidation of Mn(II) and photoreductive dissolution of Mn(IV/III) oxides. | Geological/Biological Systems | cambridge.org |
| Photocatalytic Degradation | Green-synthesized Mn₂O₃ nanoparticles showed good photocatalytic activity under sunlight. | Rhodamine B (RhB) dye | psu.ac.th |
| Composite Photocatalyst | ZnO/Ag/Mn₂O₃ nanocomposite exhibited enhanced visible light-induced degradation. | Industrial textile effluent | rsc.org |
| Composite Photocatalyst | Ni-Mn oxide composites showed high efficiency for dye degradation under UV light. | Malachite Green dye | bas.bg |
| Light-Assisted Synthesis | Electrodeposition of MnOx under illumination produced films with significantly higher stability for water oxidation. | Water Oxidation (OER) | researchgate.net |
Catalytic Applications of Manganese Iii Oxide
Heterogeneous Catalysis by Manganese(III) Oxide
As a heterogeneous catalyst, this compound provides an active surface for chemical reactions without being consumed in the process. Its efficacy is rooted in its mixed-valent nature and high surface area, which create excellent redox properties essential for oxidation catalysis. scispace.com The crystalline α-Mn₂O₃ phase, in particular, has demonstrated notable catalytic activity in various oxidation reactions. mdpi.com The structural flexibility afforded by the presence of Mn(III) ions is considered a key factor in its catalytic performance, especially in reactions requiring structural changes during the catalytic cycle. nih.govnih.gov
This compound is recognized as an effective catalyst for oxidation reactions, most notably the oxidation of carbon monoxide (CO). mdpi.com Among various manganese oxides, α-Mn₂O₃ exhibits the highest reactivity for CO oxidation, outperforming both Mn₃O₄ and MnO₂. mdpi.com This high activity is attributed to its thermal stability over a broad temperature range (100–900 °C) and a short O-O distance of 2.55 Å in its structure, which may facilitate the generation of oxygen. mdpi.com
The performance of Mn₂O₃ can be further enhanced by supporting it on other materials or by adding promoters like noble metals. For instance, modifying nano-sized α-Mn₂O₃ with platinum (Pt) has been shown to improve catalytic activity. mdpi.com Similarly, the addition of palladium (Pd) to manganese oxide catalysts creates new active centers on the surface that are effective for CO oxidation. sciencepublishinggroup.com The interaction between manganese oxide and the promoter is crucial; MnOₓ overlayers on Pt/Al₂O₃ catalysts have been shown to promote CO oxidation rates by creating active Pt-MnOₓ interfacial sites. acs.orgosti.gov
| Catalyst System | Key Findings | Reference(s) |
| α-Mn₂O₃ | Exhibits the highest catalytic activity for CO oxidation among bulk MnOₓ (Mn₂O₃ > Mn₃O₄ > MnO₂). | mdpi.com |
| Pt/Mn₂O₃ | Nano-sized α-Mn₂O₃ modified with platinum shows enhanced catalytic performance in CO oxidation. | mdpi.com |
| Pd-Mn Oxide | The addition of palladium to manganese oxide catalysts leads to the formation of new, active surface centers for CO oxidation. | sciencepublishinggroup.com |
| MnOₓ on Pt/Al₂O₃ | Manganese oxide overlayers promote CO oxidation rates by creating active interfacial sites with platinum. | acs.orgosti.gov |
| MnₓCo₃₋ₓO₄ | Mixed Mn-Co oxides show varied activity, with low Mn content in Co₃O₄ spinel enhancing CO oxidation. | mdpi.com |
Manganese-based oxides are promising catalysts for the low-temperature selective catalytic reduction (SCR) of nitrogen oxides (NOₓ) with ammonia (B1221849) (NH₃), a critical technology for controlling emissions from stationary and mobile sources. researchgate.netnih.gov The presence of amorphous Mn₂O₃ has been identified in active MnOₓ catalysts prepared by precipitation methods. researchgate.net These catalysts demonstrate high surface area and a high concentration of surface oxygen, contributing to their effectiveness at low temperatures. researchgate.net
The mechanism of NH₃-SCR over manganese oxides is complex, often involving both the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) pathways. researchgate.net In these processes, adsorbed ammonia species react with nitrogen oxides to form harmless nitrogen (N₂) and water. mdpi.com The redox properties of the catalyst are crucial, with the reduction of Mn⁴⁺ to Mn³⁺ playing an important role in some systems. acs.org While Mn₃O₄ (which contains both Mn(II) and Mn(III)) has been noted for its potential in SCR, the inclusion of Mn₂O₃ phases is often associated with high catalytic activity. researchgate.netmdpi.com The addition of other metal oxides, such as those of cerium (Ce) and titanium (Ti), can create mixed-oxide catalysts with enhanced activity and a broader operating temperature window. nih.govacs.org
Inspired by the manganese-containing oxygen-evolving center (OEC) in Photosystem II, synthetic manganese oxides have been extensively studied as catalysts for water oxidation, a key reaction for producing solar fuels. nih.govnih.gov A critical finding in this area is the essential role of Mn(III) species in achieving high catalytic efficiency. nih.govrsc.orgrutgers.edu
Catalytic activity is strongly linked to manganese oxides that contain Mn(III), such as Mn₂O₃ and Mn₃O₄, while many pure Mn(IV) oxides (MnO₂) show little to no activity. rutgers.edu The structural flexibility provided by the eg¹ electronic configuration of Mn(III) is believed to facilitate the necessary structural rearrangements and bond distortions at the catalyst's surface during the water oxidation cycle. nih.govnih.gov This flexibility is crucial for the multi-electron process of forming the O-O bond. rsc.org Research has shown that a minority fraction of Mn(III) ions present at catalytic potentials is functionally vital for the process. rsc.org In these systems, oxidation equivalents are accumulated through Mn(III)–Mn(IV) oxidation steps before the final production of molecular oxygen. rsc.org
Advanced Oxidation Processes (AOPs) Catalyzed by this compound
Manganese(III) oxides are effective catalysts in Advanced Oxidation Processes (AOPs), which are designed for the degradation of recalcitrant organic pollutants in water. mdpi.comx-mol.net These processes rely on the generation of highly reactive radicals. The key role of trivalent manganese species in promoting sulfate (B86663) radical-based AOPs (SR-AOPs) has been a subject of increasing interest. mdpi.comresearchgate.netnih.gov Manganese oxides containing Mn(III), such as α-Mn₂O₃ and Mn₃O₄, are used to activate stable oxidants to produce these powerful radicals. mdpi.comresearchgate.net
This compound and other Mn(III)-containing oxides are widely used to activate peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS), two common persulfate oxidants. mdpi.comresearchgate.netnih.gov The activation of these persulfates leads to the degradation of a wide array of organic contaminants, including phenols, bisphenol A, and various dyes. mdpi.com
The activation mechanisms for PMS and PDS by Mn(III) oxides can differ. mdpi.comnih.gov In the case of PMS activation, both radical and non-radical pathways have been identified. The process often involves the generation of powerful sulfate (SO₄•⁻) and hydroxyl (HO•) radicals through the redox cycling of manganese ions on the catalyst surface. mdpi.comresearchgate.net For PDS activation by catalysts like α-Mn₂O₃, the mechanism may favor the formation of non-radical species such as singlet oxygen or a catalyst surface-activated complex to achieve pollutant degradation. mdpi.comnih.gov Studies on S-modified Mn₂O₃ have shown enhanced efficiency in PDS activation for degrading pollutants like tetracycline, attributed to an increase in active sites and altered electronic structure. nih.gov
| Catalyst | Oxidant | Target Pollutant(s) | Key Findings & Active Species | Reference(s) |
| Mn(III) (oxyhydr)oxides | PMS | Phenol (B47542), bisphenol A, 2,4-dichlorophenol, ciprofloxacin (B1669076), dyes | Efficient degradation via generation of SO₄•⁻, HO•, and ¹O₂. | mdpi.com |
| α-Mn₂O₃, γ-MnOOH | PDS | Organic pollutants | Activation proceeds via singlet oxygen and surface-activated complexes. | mdpi.comnih.gov |
| S-modified Mn₂O₃ | PDS | Tetracycline | Enhanced degradation efficiency; •OH and ¹O₂ are the main reactive species. | nih.gov |
| Mn₂O₃/Mn₃O₄-Cu₁.₅Mn₁.₅O₄ | PDS | Bisphenol A (BPA) | Superoxide (B77818) radicals (O₂⁻) were the dominant active species. | researchgate.net |
| Mn₂O₃ | PMS | Caffeine (B1668208) | Sulfate radical (SO₄•⁻) was identified as the dominant radical. | researchgate.net |
The catalytic activity of this compound in AOPs is fundamentally linked to its ability to facilitate the production of Reactive Oxygen Species (ROS). mdpi.comresearchgate.net When Mn(III) oxides activate persulfates like PMS and PDS, a cascade of reactions generates various ROS that are responsible for the oxidation of organic pollutants.
The primary ROS generated include:
Sulfate radicals (SO₄•⁻): These are highly potent oxidants formed during the activation of both PMS and PDS. mdpi.comresearchgate.net
Hydroxyl radicals (HO•): Often formed alongside sulfate radicals, especially in aqueous systems, they are also powerful and non-selective oxidizing agents. mdpi.comnih.gov
Singlet oxygen (¹O₂): This is a non-radical ROS that has been identified as a key species in certain systems, particularly in the activation of PDS by α-Mn₂O₃ and in some PMS activation pathways. mdpi.comnih.govacs.org It contributes to the selective degradation of specific contaminants. acs.org
Superoxide radicals (O₂⁻•): These can be precursors to other ROS. nih.gov
The specific types and relative contributions of these ROS can vary depending on the catalyst (e.g., α-Mn₂O₃), the oxidant (PMS vs. PDS), and the reaction conditions such as pH. mdpi.comnih.gov
Catalytic Ozonation
This compound (Mn₂O₃) is recognized as an effective catalyst in heterogeneous catalytic ozonation, an advanced oxidation technology used for the degradation of refractory organic pollutants in water. mdpi.comrsc.org This process leverages the ability of solid catalysts like Mn₂O₃ to enhance the decomposition of ozone (O₃) into highly reactive oxygen species, which then degrade complex organic molecules. nih.gov Manganese oxides, in general, are considered promising for this application due to their multiple oxidation states, environmental compatibility, and low cost. mdpi.com
In the context of pollutant degradation, Mn₂O₃ has shown activity in breaking down various organic compounds. For instance, in the degradation of certain phenols, the catalytic activity of different manganese oxides followed the order MnO₂ > Mn₂O₃ > Mn₃O₄. mdpi.com However, for other pollutants like benzene (B151609) and toluene (B28343), the activity order was reversed (MnO₂ < Mn₂O₃ < Mn₃O₄), which was attributed to differences in surface area and oxygen mobility. mdpi.com The process is often driven by the generation of hydroxyl radicals (•OH), highly potent oxidizing agents, from ozone decomposition. rsc.orgrsc.org The presence of Mn₂O₃ can significantly accelerate this generation of radicals, leading to much higher mineralization rates (i.e., conversion of organic compounds to CO₂ and water) than with ozonation alone. rsc.orgnih.gov For example, in the treatment of sulfosalicylic acid, manganese oxide supported on mesoporous ceria was found to effectively generate hydroxyl radicals, which were crucial for degrading the intermediate products of ozonation. nih.gov Similarly, for ciprofloxacin degradation, a Mn-Ce oxide catalyst enhanced removal efficiency by accelerating ozone decomposition into active oxygen species. nih.gov
Structure-Activity Relationships in this compound Catalysis
The catalytic performance of this compound is intrinsically linked to its structural and electronic properties. mdpi.comnih.gov Key factors that dictate its activity include the specific crystal phase, morphology (which determines the exposed crystal facets), specific surface area, and the presence of surface defects like oxygen vacancies. mdpi.comnih.govresearchgate.net The efficiency of a Mn₂O₃ catalyst is often a result of the interplay between these characteristics, which influence its redox properties and the mobility of oxygen species. mdpi.comsci-hub.se
Influence of Crystal Phase and Morphology
Different crystal structures and morphologies of manganese oxide exhibit varied catalytic activities. mdpi.com For instance, in the oxidation of benzene, γ-MnO₂ was found to be the most active, followed by Mn₂O₃ and then Mn₃O₄. mdpi.com The superior performance of γ-MnO₂ was linked to its large specific surface area and better low-temperature reducibility. mdpi.com However, Mn₂O₃ often demonstrates better thermal stability. mdpi.com Calcination temperature during synthesis plays a critical role, as it can induce phase transformations; for example, both γ-MnO₂ and Mn₃O₄ can convert to Mn₂O₃ at higher temperatures, which can alter the catalytic performance. mdpi.com
The morphology of the catalyst, which dictates the preferentially exposed crystal facets, has a profound impact on activity. researchgate.netacs.org Different crystal facets have unique arrangements and coordinations of surface atoms, which in turn affect the adsorption of reactants and the catalytic reaction pathways. acs.orgresearchgate.net For α-Mn₂O₃, catalysts with different shapes have been shown to expose different facets, leading to varied performance.
A study on soot combustion using α-Mn₂O₃ nanocrystals with three distinct morphologies demonstrated this facet-dependent activity. researchgate.net The activity was ranked in the following order: hexagonal nanosheets > truncated octahedral bipyramids > octahedrons. researchgate.net This difference was attributed to the nature of the predominantly exposed crystal facets, which were {001}, {211}, and {111}, respectively. researchgate.net The {001} facets on the hexagonal nanosheets were found to enhance the surface density of active oxygen species and improve the low-temperature reducibility, resulting in the highest catalytic activity. researchgate.net Similarly, in the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), α-Mn₂O₃ with a cubic morphology exposing {100} facets showed better bifunctional activity than an octahedral variant. researchgate.net
| Morphology | Predominantly Exposed Facet | T₅₀ (°C)¹ | T₉₀ (°C)² |
|---|---|---|---|
| Hexagonal Nanosheets (α-Mn₂O₃-HN) | {001} | 373 | 424 |
| Truncated Octahedral Bipyramids (α-Mn₂O₃-TOB) | {211} | - | - |
| Octahedrons (α-Mn₂O₃-O) | {111} | - | - |
Role of Oxygen Vacancies and Surface Mobility
Oxygen vacancies, which are point defects in the crystal lattice, play a critical role in the catalytic activity of manganese oxides. rsc.orgbohrium.com These vacancies can act as active sites for the adsorption and activation of oxygen and other reactant molecules. bohrium.comnih.gov By creating an unbalanced electronic structure, oxygen vacancies can weaken the bonds between manganese and oxygen (Mn-O), which increases the amount of surface-adsorbed active oxygen species and enhances the mobility of lattice oxygen. rsc.orgrsc.org This improved oxygen mobility is crucial for many oxidation reactions, as it facilitates the participation of oxygen from the catalyst's lattice in the reaction, following a Mars-van Krevelen mechanism.
The concentration of oxygen vacancies can be tuned through various methods, such as doping with other elements or controlling synthesis conditions. bohrium.comrsc.org For example, doping Mn₂O₃ with divalent cations can create oxygen vacancies to maintain charge neutrality. rsc.org These defects are beneficial for catalytic activity as they promote oxygen mobility. rsc.org Studies have shown a direct correlation between the concentration of oxygen vacancies and catalytic performance in the oxidation of pollutants like toluene and benzene. rsc.orgmdpi.com
The mobility of oxygen species on the catalyst surface is directly related to its reducibility. mdpi.comsci-hub.se Catalysts with better reducibility, meaning they can be reduced at lower temperatures, tend to have more mobile oxygen species and thus higher catalytic activity. sci-hub.se In the oxidation of ethyl acetate (B1210297), a linear relationship was found between the amount of lattice oxygen species and catalytic activity. sci-hub.se The Mn₂O₃ catalyst with the highest oxygen mobility, as determined by H₂ temperature-programmed reduction (H₂-TPR), exhibited the best performance because more oxygen species were available to participate in the oxidation reaction. sci-hub.se Similarly, surface active oxygen species, which have higher mobility than lattice oxygen, are known to contribute significantly to catalytic activity in oxidation processes. aaqr.org
| Catalyst Precursor | Catalyst Name | T₉₀ (°C)¹ | First Reduction Peak (°C) in H₂-TPR² | Relative Amount of Lattice Oxygen³ |
|---|---|---|---|---|
| MnCl₂ | Mn₂O₃-Cl | ~210 | ~290 | 142 |
| Mn(CH₃COO)₂ | Mn₂O₃-Ac | ~240 | ~310 | 121 |
| MnSO₄ | Mn₂O₃-SO₄ | ~285 | ~330 | 89 |
Manganese Iii Oxide in Energy Conversion and Storage Systems
Electrode Materials for Batteries
Manganese(III) oxide is actively being explored as an electrode material in various battery systems due to its high theoretical specific capacity. researchgate.net
Lithium-Ion Batteries (LIBs)
In the realm of lithium-ion batteries, this compound is primarily utilized as a precursor for the synthesis of lithium manganese oxide (LiMn2O4), a prominent cathode material. sigmaaldrich.comottokemi.com LiMn2O4 is valued for its low cost, environmental friendliness, and enhanced safety compared to cobalt-based cathodes. ossila.com The spinel structure of LiMn2O4 facilitates improved ion flow, leading to lower internal resistance and better current handling capabilities. batteryuniversity.com This makes it suitable for high-power applications. americanelements.com
However, LiMn2O4 cathodes can suffer from capacity fading, which is attributed to the Jahn-Teller distortion of Mn3+ ions and the dissolution of manganese into the electrolyte. ossila.com To mitigate these issues and enhance performance, manganese oxides are often blended with other materials like lithium nickel manganese cobalt oxide (NMC). batteryuniversity.com For instance, in some electric vehicle batteries, a blend of LMO and NMC is used, where the LMO component provides a high current boost for acceleration, and the NMC part offers a longer driving range. batteryuniversity.com
Researchers are also investigating the direct use of nanostructured this compound as an anode material, often in composite forms with materials like graphene, to improve physical strength and service life. mineralmilling.com
Table 1: Properties of Lithium Manganese Oxide (LiMn₂O₄) Cathode Material
| Property | Value | Source |
|---|---|---|
| Chemical Formula | LiMn₂O₄ | ossila.com |
| Crystal Structure | Spinel | ossila.com |
| Nominal Voltage | 4.0 V | ossila.com |
| Key Advantages | Low cost, high safety, good power capability | ossila.combatteryuniversity.com |
Beyond-Lithium Ion Batteries (e.g., Aqueous Batteries)
The potential of this compound extends beyond lithium-ion technology to next-generation battery systems, such as aqueous zinc-ion batteries (ZIBs). researchgate.net Manganese oxides are considered promising cathode candidates for ZIBs due to their high theoretical specific capacity and the low cost and high safety of zinc-based systems. researchgate.netacs.org
However, challenges remain, including the dissolution of manganese and structural changes during cycling. researchgate.net Research efforts are focused on strategies like doping this compound with other elements, such as cobalt or nickel, to enhance electrochemical performance. researchgate.net For example, nickel-doped Mn2O3 has demonstrated a significantly higher specific capacity compared to its pure form. researchgate.net The charge storage mechanism in these aqueous systems is complex and can involve the co-insertion of both zinc ions (Zn2+) and protons (H+). researchgate.net
The larger ionic radius of alternative charge carriers like sodium (Na+) compared to lithium (Li+) presents challenges for intercalation into electrode materials, often causing structural distortions. mdpi.com Therefore, the development of suitable electrode materials like manganese oxides with stable crystal structures is crucial for the advancement of beyond-lithium-ion batteries. researchgate.net
Supercapacitors and Electrochemical Capacitors
This compound is a highly promising material for supercapacitors, also known as electrochemical capacitors, due to its excellent pseudocapacitive properties. mineralmilling.comencyclopedia.pub Pseudocapacitance arises from fast and reversible faradaic reactions occurring at or near the surface of the electrode material, which can lead to higher energy storage capacity compared to electric double-layer capacitors.
The high theoretical capacitance of manganese oxides, in general, makes them attractive for this application. encyclopedia.pub Researchers have demonstrated that high-purity this compound fibers can achieve high specific capacitance values. mineralmilling.com The performance of Mn2O3-based supercapacitors is heavily influenced by the material's purity and crystalline structure, which can be controlled during the synthesis process. mineralmilling.com
To further enhance performance, this compound is often incorporated into composite materials. For instance, combining Mn2O3 with conductive matrices like carbon nanotubes or graphene can improve electrical conductivity and provide a larger surface area for electrochemical reactions. researchgate.net Additionally, incorporating this compound into metal-organic frameworks (MOFs) can result in a system with supercapacitor-like behavior, where the Mn2O3 helps to modulate the electrode's performance and facilitate charge transfer. mineralmilling.com
Table 2: Reported Capacitance of Manganese Oxide-Based Supercapacitors
| Material | Specific Capacitance | Current Density | Source |
|---|---|---|---|
| High-purity Mn₂O₃ fibers | >350 F g⁻¹ | 0.5 A g⁻¹ | mineralmilling.com |
| Carbonized MnO₂ nanowires | up to 1200 F/g | Not specified | encyclopedia.pub |
Oxygen Reduction and Evolution Reactions (ORR/OER) in Fuel Cells and Electrolyzers
This compound is a promising bifunctional electrocatalyst for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). mdpi.com These reactions are fundamental to the operation of fuel cells and electrolyzers, as well as metal-air batteries. The development of efficient, low-cost, and durable catalysts for ORR and OER is a critical challenge in advancing these clean energy technologies.
The catalytic activity of manganese oxides is highly dependent on their crystal structure and the oxidation state of manganese. mdpi.com It has been suggested that the presence of Mn³⁺ species is crucial for high ORR and OER activity. rsc.org For instance, cesium-promoted mesoporous manganese oxide (Cs-MnOx), which features stabilized and enriched Mn³⁺ species, has shown exceptionally high ORR activity, even surpassing that of the benchmark platinum-on-carbon (Pt/C) catalyst. rsc.org This material also exhibits OER performance comparable to that of highly active iridium and ruthenium oxide catalysts. rsc.org
Core-shell nanostructures, such as Mn/Mn₃O₄, have also demonstrated enhanced ORR and OER current densities compared to other manganese oxide structures. nih.gov However, a challenge with manganese oxide catalysts is their stability, as the oxidation of Mn(III) to Mn(IV) during potential cycling can lead to a loss of activity. nih.govresearchgate.net Strategies to improve stability include incorporating other metals, like cobalt, which can help to stabilize the Mn(III) sites. nih.gov
Electrochemical Ion Insertion Mechanisms in this compound
The mechanism of ion insertion into manganese oxides is a complex process that is fundamental to their function in batteries and supercapacitors. chemrxiv.orgrsc.org The specific mechanism depends on several factors, including the crystal structure of the manganese oxide, the type of intercalating ion (e.g., Li+, Na+, Zn2+, H+), and the nature of the electrolyte (aqueous or non-aqueous). chemrxiv.org
In aqueous systems, particularly in zinc-ion batteries, the insertion process is often a combination of different reactions. rsc.org These can include the insertion of Zn2+ ions, the insertion of H+ ions (protons), and even chemical conversion reactions. rsc.orgnih.gov For example, in some cases, H+ insertion to form MnOOH may occur first, followed by the dissolution of Mn2+. nih.gov In other scenarios, a mixed insertion of both Zn2+ and H+ ions is observed. researchgate.net
The crystal structure of the manganese oxide plays a critical role in determining which ions can be inserted and how easily they can diffuse through the material. chemrxiv.org For instance, layered structures like δ-MnO₂ are known to exhibit pseudocapacitive behavior in aqueous electrolytes due to their ability to accommodate inserted ions by expanding or contracting the distance between layers. chemrxiv.org In contrast, tunnel structures like α-MnO₂ are more suitable for hosting certain ions like Na+ and K+. chemrxiv.org
Understanding these intricate insertion mechanisms is crucial for designing and optimizing manganese oxide-based materials for specific energy storage applications. chemrxiv.orgrsc.org
Gas Sensing Applications of Manganese Iii Oxide
Chemoresistive Gas Sensors Utilizing Manganese(III) Oxide
Chemoresistive gas sensors operate on the principle that the electrical conductivity of the sensing material is modulated by chemical reactions occurring on its surface. jkcs.or.kr For p-type semiconductors like manganese oxides, the majority charge carriers are holes. nih.gov When exposed to air, oxygen molecules are adsorbed onto the sensor's surface and capture electrons from the semiconductor, forming negatively charged oxygen ions (such as O₂⁻ and O⁻). nih.gov This process increases the concentration of holes, creating a hole-accumulation layer (HAL) and thereby increasing the sensor's conductivity (or decreasing its resistance). nih.govrsc.org
When a reducing gas (e.g., H₂S, CO, H₂) is introduced, it reacts with these pre-adsorbed oxygen ions. ethz.ch This reaction releases the trapped electrons back to the semiconductor, which then recombine with holes in the hole-accumulation layer. rsc.org The result is a decrease in the concentration of charge carriers, leading to an increase in the sensor's electrical resistance. nih.gov This change in resistance is the signal that indicates the presence and concentration of the target gas. jkcs.or.kr Conversely, exposure to an oxidizing gas would further decrease the resistance. The performance of these sensors, including sensitivity and selectivity, is often enhanced by creating composites with other metal oxides or by doping with catalytic metals. jkcs.or.kr
Detection of Specific Gaseous Species (e.g., H₂S, H₂, CO, NH₃, LPG)
This compound-based materials have been successfully utilized to detect a variety of hazardous and flammable gases. The optimal operating temperature and sensitivity often vary depending on the target gas and the specific composition of the sensing material.
Hydrogen Sulfide (H₂S): Composites of Mn₃O₄ have shown significant promise for H₂S detection. For instance, Mn₃O₄-decorated Chromium(III) oxide (Cr₂O₃) nanoparticles exhibited high sensitivity (89.93%) towards H₂S at an optimal operating temperature of 200°C. nih.gov Similarly, Mn₃O₄/Tungsten(VI) oxide (WO₃) composites can selectively detect H₂S at a lower temperature of 90°C. nih.gov The basic nature of manganese oxide surfaces is thought to facilitate the adsorption of acidic H₂S gas, contributing to this selectivity. jkcs.or.kr
Hydrogen (H₂): Mn₃O₄ nanosystems have been investigated for molecular hydrogen detection. Composites, such as those with tin(IV) oxide (SnO₂), demonstrated superior performance compared to bare Mn₃O₄, with an optimal response at 200°C. mdpi.com
Carbon Monoxide (CO): Mn₃O₄/WO₃ composite sensors have been shown to selectively detect CO at a working temperature of 210°C. nih.gov
Ammonia (B1221849) (NH₃): The same Mn₃O₄/WO₃ composite sensor that detects H₂S and CO can also be used to detect NH₃ by adjusting the operating temperature to 150°C. nih.gov This temperature-dependent selectivity allows a single sensor to identify multiple gases. nih.gov
Liquefied Petroleum Gas (LPG): While less common, materials containing manganese oxides have been explored for LPG sensing. For example, sensors based on hexagonal YMnO₃ (containing Mn³⁺) were tested for cross-sensitivity to LPG, among other reducing gases. jkcs.or.krresearchgate.net Other complex oxide structures have also been tuned to detect LPG at specific operating temperatures, typically in the range of 225-300°C. jkcs.or.kr
The table below summarizes the gas sensing performance of various manganese oxide-based materials for different target gases.
| Sensing Material | Target Gas | Optimal Operating Temperature (°C) | Key Performance Metrics |
| Mn₃O₄-decorated Cr₂O₃ | H₂S | 200 | Sensitivity: 89.93%; Response Time: 20 s; Recovery Time: 40.1 s. nih.gov |
| 3 atom% Mn₃O₄/WO₃ | H₂S | 90 | High selective response; Response/Recovery < 30 s. nih.gov |
| 3 atom% Mn₃O₄/WO₃ | NH₃ | 150 | High selective response; Response/Recovery < 30 s. nih.gov |
| 3 atom% Mn₃O₄/WO₃ | CO | 210 | High selective response; Response/Recovery < 30 s. nih.gov |
| Mn₃O₄-SnO₂ | H₂ | 200 | Enhanced response compared to bare Mn₃O₄; Detection limit: 11 ppm. mdpi.com |
| Hexagonal YMnO₃ | H₂S | 100 | High selectivity vs. CO, H₂, and LPG. jkcs.or.kr |
Sensing Mechanisms and Synergistic Effects in this compound Composites
The gas sensing performance of this compound is significantly improved by forming composites with other materials, such as different metal oxides. researchgate.net These enhancements are often attributed to synergistic effects, where the combined materials exhibit properties superior to those of the individual components. rsc.orgacs.org Key mechanisms include the formation of heterojunctions and the optimization of the operating temperature.
When a p-type semiconductor like Mn₂O₃ or Mn₃O₄ is combined with an n-type semiconductor (e.g., WO₃, SnO₂, ZnO), a p-n heterojunction forms at the interface between the two materials. nih.govmdpi.comnih.gov This interface plays a critical role in enhancing gas sensing capabilities. mdpi.com
Upon contact, electrons from the n-type material flow to the p-type material, and holes flow in the opposite direction until their Fermi levels align. This charge transfer creates a depletion layer and a potential barrier at the junction. rsc.orgresearchgate.net This built-in electric field modulates the charge carrier concentration and influences the sensor's baseline resistance. nih.gov
Operating temperature is a critical parameter that profoundly affects the performance of chemoresistive gas sensors. mdpi.com The relationship between sensor response and temperature is typically a curve that rises to a maximum at an optimal temperature before declining. mdpi.com
Low Temperatures: At lower temperatures, the chemical reactions between the target gas and the sensor surface are slow (kinetically limited). The sensor may not have enough thermal energy to overcome the activation energy barrier for the sensing reactions, resulting in a weak response. mdpi.com
Optimal Temperature: As the temperature increases, the reaction rate and gas diffusion accelerate, leading to a stronger sensor response. nih.govmdpi.com The optimal operating temperature represents the point where a balance is achieved between the kinetics of gas adsorption and the chemical reaction on the surface. mdpi.com For example, Mn₃O₄-decorated Cr₂O₃ sensors show a peak H₂S response at 200°C. nih.gov
Different gases may require different amounts of thermal energy for their redox reactions, which is why a single composite sensor, like Mn₃O₄/WO₃, can exhibit selectivity towards different gases (H₂S, NH₃, CO) at distinct optimal temperatures (90°C, 150°C, and 210°C, respectively). nih.gov
Environmental Remediation Technologies Employing Manganese Iii Oxide
Degradation of Organic Contaminants in Water and Wastewater
Manganese(III) oxide is a potent agent for the degradation of a wide array of organic pollutants found in water and wastewater. rsc.org Its effectiveness stems from its ability to act as a catalyst and an oxidant, facilitating the breakdown of complex organic molecules into simpler, less harmful substances. rsc.orgacs.org Studies have demonstrated that the crystalline structure and the presence of Mn(III) on the surface of manganese oxides are critical factors influencing their catalytic and oxidative reactivity. nih.gov Mn₂O₃, in particular, has shown high efficiency in activating radical precursors for the removal of emerging pollutants. researchgate.net
The mechanisms by which manganese oxides oxidize organic compounds are dependent on solution conditions such as pH. rsc.org For instance, Mn₂O₃ can activate peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS) to generate reactive species that degrade persistent organic pollutants like caffeine (B1668208) and various estrogenic compounds. researchgate.net The compound acts as a shuttle, mediating electron transfer from the organic contaminants to the oxidant, a process that involves the redox cycling of surface Mn(IV)/Mn(III). acs.org This catalytic cycle allows for the continuous degradation of pollutants. researchgate.net
This compound has proven to be particularly effective in the degradation of dyes and phenolic compounds, which are common and often toxic industrial pollutants. bu.edu.egresearchgate.net The porous nature and surface chemistry of Mn₂O₃ facilitate the adsorption and subsequent breakdown of dye molecules such as Methylene (B1212753) Blue, Rhodamine B, and Reactive Black 5. bu.edu.egrsc.orgmineralmilling.compsu.ac.thijfans.org For example, Mn₂O₃ nanoparticles have been shown to achieve up to 92% removal of Reactive Black 5 within 40 minutes. bu.edu.eg Similarly, green-synthesized Mn₂O₃ nanoparticles have demonstrated significant photocatalytic activity, degrading 87.8% of methylene blue under specific conditions. researchgate.net
Phenolic compounds, which are prevalent in industrial wastewater, are also susceptible to degradation by Mn₂O₃. Research has shown that Mn₂O₃ exhibits the highest ability to activate PMS for phenol (B47542) degradation compared to other manganese oxides like MnO, Mn₃O₄, and MnO₂. nih.gov The process often involves the generation of reactive radicals that attack the aromatic ring of the phenolic compounds, leading to their decomposition. researchgate.netnih.gov The efficiency of this degradation is influenced by the structure of the specific phenolic compound. digitellinc.com
Degradation Efficiency of Dyes and Phenolic Compounds by Mn₂O₃
| Contaminant | Catalyst System | Degradation Efficiency | Reference |
|---|---|---|---|
| Phenol | Mn₂O₃ activated PMS | Highest among MnO, Mn₂O₃, Mn₃O₄, MnO₂ | nih.gov |
| Rhodamine B (RhB) | Mn₂O₃NPs under sunlight | Rate constant of 1.4x10⁻² min⁻¹ | psu.ac.th |
| Methylene Blue (MB) | Green synthesized Mn₂O₃ NPs | 87.8% | researchgate.net |
| Reactive Black 5 (RB5) | Mn₂O₃ nanoparticles | 92% in 40 min | bu.edu.eg |
Advanced Oxidation Processes (AOPs) are a key technology in modern water treatment, designed to mineralize recalcitrant organic pollutants into harmless substances like CO₂, H₂O, and inorganic ions. nih.gov this compound plays a crucial role in sulfate (B86663) radical-based AOPs (SR-AOPs), where it serves as a catalyst to activate peroxymonosulfate (PMS) and peroxydisulfate (PDS). nih.govresearchgate.netdntb.gov.ua The activation of PMS by Mn(III) (oxyhydr)oxides can generate both radical species, such as sulfate (SO₄•⁻) and hydroxyl (•OH) radicals, and non-radical species like singlet oxygen (¹O₂). nih.govresearchgate.netdntb.gov.ua In contrast, the activation of PDS by α-Mn₂O₃ tends to favor the formation of singlet oxygen and surface-activated complexes to remove organic pollutants. nih.govresearchgate.netdntb.gov.ua
The trivalent manganese (Mn(III)) species are central to promoting these SR-AOPs. nih.govresearchgate.netdntb.gov.ua The efficiency of these processes is influenced by factors such as the catalyst's crystal structure, solution pH, and the presence of other ions in the water. nih.gov Research indicates that Mn₂O₃ acts as an electron shuttle between the oxidant (PMS) and the organic pollutants, with surface-reactive Mn(IV) species playing a dominant role in the degradation process. acs.org This mechanism avoids the generation of free sulfate and hydroxyl radicals in some cases, instead relying on surface-mediated oxidation. acs.org
Heavy Metal Removal and Immobilization
This compound is an effective adsorbent for the removal and immobilization of various heavy metals from water and soil. researchgate.netnih.gov Its high surface area and specific surface chemistry allow for the efficient capture of toxic metal ions such as arsenic (As), lead (Pb), and copper (Cu). mineralmilling.comnih.govchalcogen.ro Mn₂O₃ has demonstrated a high capacity for removing both As(III) and As(V) from water, with a preference for As(III). mineralmilling.comnih.gov The removal mechanism involves both adsorption and oxidation, where As(III) is likely converted to As(V) on the Mn₂O₃ surface before being adsorbed. nih.govresearchgate.net
Studies have shown that Mn₂O₃ can achieve almost complete removal of arsenic at low to neutral pH values. mineralmilling.com Green-synthesized manganese oxide nanoparticles (a mix of MnO₂/Mn₂O₃) have also shown high removal efficiencies for lead (94.03%) and copper (99.95%) under optimized conditions. chalcogen.ro The adsorption process for these metals often follows the Langmuir isotherm model, indicating a monolayer adsorption process onto the surface of the manganese oxide particles. nih.govchalcogen.ro In soil remediation, iron-manganese binary oxides, which contain Mn(III), can effectively immobilize arsenic and cadmium by promoting the formation of Fe/Mn-plaque on plant root surfaces, thereby reducing the uptake of these toxic metals by plants. ucpress.edu
Heavy Metal Removal Efficiency of this compound
| Heavy Metal | Adsorbent | pH Range | Maximum Removal Efficiency | Reference |
|---|---|---|---|---|
| As(III) | Mn₂O₃ | 3-9 | >95% | mineralmilling.comnih.gov |
| As(V) | Mn₂O₃ | 2 (max), 6-9 (effective) | 93% (pH 6) to 61% (pH 9) of max | nih.gov |
| Pb(II) | MnO₂/Mn₂O₃-NPs | Optimized | 94.03% | chalcogen.ro |
| Cu(II) | MnO₂/Mn₂O₃-NPs | Optimized | 99.95% | chalcogen.ro |
Role in Biogeochemical Cycling and Natural Environments
Manganese oxides, including Mn(III) species, are ubiquitous in natural environments and play a critical role in numerous biogeochemical cycles. rsc.orgsamipubco.com These minerals are powerful oxidants that influence the fate and transport of various elements and compounds in soils and aquatic systems. rsc.orgnih.gov The biogeochemical cycling of manganese involves the oxidation of Mn(II) to form Mn(III) and Mn(IV) oxides and the subsequent reductive dissolution of these oxides. cambridge.org This cycling is driven by both abiotic factors, such as photochemical reactions, and biotic processes, primarily mediated by microorganisms. cambridge.orgnih.gov
Composite Materials for Enhanced Environmental Remediation
To enhance the efficiency and applicability of this compound in environmental remediation, it is often incorporated into composite materials. These composites leverage the synergistic properties of Mn₂O₃ and a support material, such as activated carbon, silica (B1680970), or polymers, to improve adsorption capacity, catalytic activity, and stability. nih.govtandfonline.com For example, combining manganese oxide with carbon materials like activated carbon or carbon xerogels can lead to catalysts that are more effective in degrading pollutants like oxalic acid through ozonation compared to the individual components. nih.gov
Iron-manganese oxide nanomaterials are another class of composites that have shown superior performance in removing heavy metals from aquatic environments. nih.gov Similarly, Fe/Mn-graphene oxide-chitosan composites have been developed for the removal of antimony(III) from water. researchgate.net These composite structures can offer a larger surface area and more active sites for adsorption and catalysis. ucpress.edu Functional polymer composite membranes incorporating manganese oxide have also been fabricated for applications such as oil-water separation, demonstrating the versatility of these materials in addressing diverse environmental pollution problems. tandfonline.com The development of such composites represents a promising strategy for creating more robust and efficient remediation technologies. nih.gov
Photocatalytic Activity of Manganese Iii Oxide
Mechanisms of Photocatalytic Degradation
The photocatalytic activity of Manganese(III) oxide is initiated when the semiconductor material absorbs photons with energy equal to or greater than its band gap. scispace.com This absorption leads to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. scispace.com These photogenerated electron-hole pairs are the primary drivers of the photocatalytic process.
The generated electrons and holes can then participate in a series of redox reactions on the surface of the Mn2O3 catalyst. The holes in the valence band are powerful oxidizing agents and can directly oxidize adsorbed organic pollutants. scispace.compsu.ac.th Alternatively, these holes can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). psu.ac.thajol.info These hydroxyl radicals are potent, non-selective oxidizing species that can mineralize a wide range of organic contaminants into simpler, less harmful substances like carbon dioxide (CO₂) and water. nih.gov
Simultaneously, the electrons in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). d-nb.info These superoxide radicals can also contribute to the degradation of organic pollutants, either directly or by participating in further reactions to generate other reactive oxygen species (ROS). psu.ac.thd-nb.info In some cases, a photosensitization mechanism can also occur, where the dye molecule itself gets excited by visible light and injects an electron into the conduction band of the Mn2O3, which then initiates the degradation process. psu.ac.th
Influence of Crystallographic Phase on Photocatalytic Efficiency
This compound can exist in different crystallographic forms, and the specific phase can significantly impact its photocatalytic activity. The cubic bixbyite structure (α-Mn2O3) is a commonly studied phase for photocatalysis. scispace.comswan.ac.uk The synthesis method and subsequent treatments, such as calcination temperature, can control the resulting crystalline phase and morphology. For instance, α-Mn2O3 nanorods can be obtained by calcining γ-MnOOH at 600 °C. scispace.com
The photocatalytic efficiency is influenced by factors such as crystallinity, particle size, and surface area, which are all related to the crystallographic phase. tandfonline.com High crystallinity and well-defined structures, such as single-crystalline nanorods, are believed to enhance photocatalytic activity by providing better charge transport and a higher number of active sites. swan.ac.uk The synthesis of Mn2O3 with a specific crystal structure, like the cubic phase, has been confirmed through techniques like X-ray diffraction (XRD). tandfonline.comnih.gov
Furthermore, the creation of heterostructures with different manganese oxide phases, such as a ternary Mn2O3/Mn3O4/MnO2 system, has been shown to improve photocatalytic performance. epa.gov This improvement is attributed to enhanced charge separation at the interfaces between the different phases. epa.gov
Visible Light Driven Photocatalysis
A key advantage of this compound is its ability to function as a photocatalyst under visible light irradiation. psu.ac.thepa.gov This is particularly significant as visible light constitutes the largest portion of the solar spectrum. The ability to harness visible light is often attributed to the material's band gap energy. While some reports mention a wider band gap for Mn2O3, which would theoretically limit its activity to the UV region, other studies have demonstrated its effectiveness under visible light. psu.ac.thtandfonline.com For instance, Mn2O3 nanoparticles have been used for the degradation of Rhodamine B under sunlight. psu.ac.th
The visible light activity of Mn2O3 can be attributed to several factors. The creation of heterojunctions, for example in a Mn2O3/Mn3O4/MnO2 composite, can enhance light absorption and promote efficient charge separation under visible light. epa.gov The band gap of Mn2O3 has been reported to be around 1.98 eV and 2.26 eV in different studies, which falls within the visible light spectrum. d-nb.inforesearchgate.net Doping and the formation of composites can further modify the band gap, shifting the absorption edge to longer wavelengths and improving visible light absorption. tandfonline.comresearchgate.net
Enhanced Photocatalytic Activity through Doping and Compositing
To further improve the photocatalytic efficiency of this compound, various strategies involving doping and the formation of composites have been explored. These modifications aim to enhance visible light absorption, improve charge separation, and increase the number of active sites.
Noble Metal Doping
Doping Mn2O3 with noble metals has not been extensively reported in the provided context for photocatalysis. However, the broader concept of doping with other metals has shown promising results. For instance, doping with molybdenum has been shown to enhance water oxidation performance. uzh.ch While not directly photocatalytic degradation of pollutants, it highlights the potential of doping to modify the electronic properties of Mn2O3. The general principle behind metal doping is to create defects, alter the band structure, and facilitate charge separation, which are all beneficial for photocatalysis. mdpi.com
Mixed Metal Oxide Composites
Creating composites of this compound with other metal oxides is a highly effective strategy to boost photocatalytic activity. researchgate.net These composites can form heterojunctions that promote the separation of photogenerated electron-hole pairs, a critical factor for high photocatalytic efficiency. rsc.orgresearchgate.net
Several mixed metal oxide systems involving Mn2O3 have been investigated:
Mn2O3/WO3: Composites of Mn2O3 and Tungsten(VI) oxide (WO3) have demonstrated enhanced photocatalytic activity under visible light for the degradation of dyes like Methylene (B1212753) Blue and Rose Bengal. researchgate.net The improved performance is attributed to increased surface area, better light absorption, and efficient separation of charge carriers. researchgate.net
ZnO/Mn2O3: Combining Zinc oxide (ZnO) with Mn2O3 can improve the photocatalytic response, particularly under visible light, as ZnO itself is primarily a UV-light photocatalyst. princeton.edu The composite material shows photoactivity under visible light, indicating that Mn2O3 plays a crucial role in absorbing visible light. princeton.edu
Mn2O3/Al2O3/Fe2O3: Ternary nanocomposites of Mn2O3, Aluminum oxide (Al2O3), and Iron(III) oxide (Fe2O3) have been synthesized and shown to be effective photocatalysts for the degradation of organic dyes. ajol.info The combination of these metal oxides can lead to modified electronic and structural properties that enhance catalytic function. ajol.info
CuO/Ag/ZnO/Mn2O3: More complex nanocomposites incorporating multiple metal oxides and noble metals, such as CuO/Ag/ZnO/Mn2O3, have been developed for plasmon-enhanced visible light photocatalysis, showing potential for efficient organic pollutant degradation. scilit.com
Below is a table summarizing the photocatalytic performance of various Mn2O3-based composites:
| Photocatalyst System | Target Pollutant | Light Source | Degradation Efficiency | Reference |
| Mn2O3/WO3 | Methylene Blue, Rose Bengal | Visible Light | ~80% in 120 min | researchgate.net |
| Mn2O3/Mn3O4/MnO2 | Ciprofloxacin (B1669076) | Visible Light | 95.6% in 40 min | epa.gov |
| ZnO/Mn2O3 | Acid Orange-8 Dye | UV Light | 74.35% in 120 min | acs.org |
| Mn2O3/Al2O3/Fe2O3 (10/10/80) | Malachite Green | UV Light | 98% | ajol.info |
Nanomaterials and Composites of Manganese Iii Oxide
Nanostructured Manganese(III) Oxide: Synthesis and Properties
The synthesis of nanostructured this compound (Mn₂O₃) has been the focus of extensive research due to the unique properties that emerge at the nanoscale, which are often absent in their bulk counterparts researchgate.net. These nanomaterials are characterized by their high surface area, paramagnetism, semiconducting nature, and high specific capacitance, making them suitable for a wide range of applications azonano.com. Various methods have been developed to produce Mn₂O₃ nanomaterials with controlled morphology and size, including hollow nanoparticles, nanosheets, nanoflowers, nanorods, and nanotubes nih.gov.
Common synthesis strategies include:
Hydrothermal/Solvothermal Methods: These are prevalent techniques for fabricating nanomaterials, utilizing a Teflon-lined autoclave under high-pressure conditions to enhance solubility and reactivity nih.gov. Mesoporous Mn₂O₃ nanoparticles have been synthesized via a hydrothermal process, resulting in materials with a high surface area (76.9 m²·g⁻¹) and uniform porosity, which are beneficial for applications like supercapacitors mdpi.com.
Sol-Gel Method: This method is considered highly versatile for creating metal oxides with controlled morphology nih.gov. It has been used to synthesize nanoporous Mn₂O₃, which provides a larger surface area for the electrode/electrolyte interface, improving the material's conductive properties for energy storage applications researchgate.net.
Thermal Decomposition: This is a simple and cost-effective method where a precursor, such as manganese oxalate (B1200264) or manganese Schiff base complexes, is heated to produce Mn₂O₃ nanoparticles nih.govresearchgate.net. This technique has been used to create Mn₂O₃ nanoparticles from the thermolysis of metal-oleate complexes, yielding monodisperse nanocrystals nih.gov.
Co-precipitation: This room-temperature method has been used to synthesize manganese oxide nanoparticles (a mix of Mn₂O₃-Mn₃O₄) for use in supercapacitor electrodes when combined with activated charcoal researchgate.net.
Microwave-Assisted Synthesis: This rapid and effective route has been employed to create structurally uniform and electrochemically active pure and doped Mn₂O₃ nanoballs for applications in fuel cells bose.res.in.
The properties of nanostructured Mn₂O₃ are highly dependent on the synthesis method, which influences particle size, morphology, and crystallinity. For instance, mesoporous Mn₂O₃ nanoparticles with sizes ranging from 10-30 nm have demonstrated excellent specific capacitance (460 F·g⁻¹) in supercapacitor applications mdpi.com. Similarly, Mn₂O₃ nanomaterials with hierarchical porous structures, synthesized using leaf templates, have shown high specific capacities in lithium-ion batteries researchgate.net. The high lattice energy of Mn₂O₃ nanoparticles can sometimes hinder charge transport, but creating nanostructured morphologies helps to enhance their charge storage capacity and conductivity researchgate.net.
| Synthesis Method | Resulting Nanostructure | Key Properties/Findings | Reference |
|---|---|---|---|
| Hydrothermal | Mesoporous Nanoparticles (10-30 nm) | High surface area (76.9 m²·g⁻¹), excellent specific capacitance (460 F·g⁻¹). | mdpi.com |
| Sol-Gel | Nanoporous Mn₂O₃ | Increased surface area for electrode/electrolyte interface, improved conduction. | researchgate.net |
| Thermal Decomposition | Monodisperse Nanocrystals | Efficient synthesis from metal-oleate complexes. | nih.gov |
| Co-precipitation | Mixed Mn₂O₃-Mn₃O₄ Nanoparticles | Used for supercapacitor electrodes with activated charcoal. | researchgate.net |
| Microwave-Assisted | Porous Nanoballs (~610 nm) | Bifunctional catalytic activity for oxygen reduction and evolution reactions. | bose.res.in |
Influence of Nanoscale Dimensions on Reactivity and Applications
Reducing the dimensions of this compound to the nanoscale has a profound impact on its physical and chemical properties, leading to enhanced reactivity and a broader range of applications researchgate.netmdpi.com. The primary effects of nanosizing include a significant increase in the surface-area-to-volume ratio and the presence of a higher number of low-coordinated atoms, such as those at edges, corners, and oxygen vacancies arxiv.org.
The increased surface area directly enhances the material's efficiency in catalytic applications by providing more active sites for reactant adsorption and interaction arxiv.org. This is crucial for applications in catalysis, such as the oxidation of pollutants and in energy storage devices where surface reactions are paramount researchgate.netresearchgate.net. For example, the catalytic activity of manganese oxides for oxygen reduction and evolution reactions is significantly improved through nanoscale modifications of their morphology and structure mdpi.com.
Furthermore, nanoscale dimensions can lead to changes in the structural features of Mn₂O₃, including alterations in lattice symmetry and cell parameters wikidata.org. These structural modifications, along with the presence of oxygen vacancies, create active sites for redox reaction intermediates, which is a key factor in the material's catalytic and electrochemical performance wikidata.org. The high lattice energy of bulk Mn₂O₃ can impede charge transport; however, nanostructuring helps to overcome this by creating porous morphologies that facilitate faster ion transport, thereby improving conductivity and charge storage capacity researchgate.net.
The unique properties of nanostructured Mn₂O₃ have enabled its use in a variety of applications, including:
Energy Storage: As electrode materials in supercapacitors and lithium-ion batteries, where their high specific capacitance and rate capability are advantageous researchgate.netmdpi.com.
Catalysis: In the oxidation of ethylene (B1197577) and methane, the decomposition of NOx, and as bifunctional catalysts for oxygen reduction and evolution reactions in fuel cells bose.res.innih.gov.
Sensors: In the development of biosensors azonano.com.
Environmental Remediation: For the absorption of radionuclides azonano.com.
This compound-Based Composites
To further enhance the properties of this compound, it is often combined with other materials to form composites. These composites leverage the properties of each component to create a new material with superior performance, often due to synergistic effects researchgate.nettnstate.edu. The goal is typically to improve electrical conductivity, mechanical stability, and the specific surface area, which are crucial for applications in energy storage and catalysis tnstate.edu.
Carbon-Based Composites (e.g., Biochar, Graphene Oxide)
Carbon-based materials are excellent support materials for Mn₂O₃ due to their high electrical conductivity, large surface area, and mechanical strength tnstate.edu.
Graphene Oxide Composites: Reduced graphene oxide (rGO) is frequently used to create composites with manganese oxides. In one study, a composite of mixed-valence manganese oxide nanoparticles anchored to rGO was synthesized for supercapacitor electrodes rsc.org. The rGO provides a conductive network for the manganese oxide nanoparticles, resulting in a high specific capacitance of 202 F g⁻¹ and excellent long-term stability rsc.org. Another approach involved growing Mn₂O₃ nanowires on carboxylated graphene oxide sheets, which also demonstrated high specific capacitance (~300 F g⁻¹) for supercapacitor applications rsc.org. The combination of graphene and manganese oxides is attractive because it can result in a high theoretical capacitance due to the synergistic effect between the two materials researchgate.net.
Biochar Composites: Biochar, a carbon-rich material derived from biomass pyrolysis, serves as an inexpensive and porous support for manganese oxides researchgate.netbioline.org.br. A novel manganese-oxide/biochar composite was fabricated by loading amorphous hydrous manganese oxide onto biochar, which significantly enhanced the removal of lead(II) from water bioline.org.br. The impregnation of Mn onto the biochar increased the material's surface hydroxyl groups, improving its adsorption capabilities bioline.org.br. In another study, a biochar-supported nano manganese dioxide composite was prepared for the removal of antibiotics from aqueous solutions, showing an improved pore structure and a significantly larger total pore volume and specific surface area compared to the original biochar frontiersin.org. MnOx/biochar composites have also shown high performance for salinity gradient energy harvesting acs.org.
| Composite Material | Synthesis Method | Key Findings | Application | Reference |
|---|---|---|---|---|
| rGO/MnOx | In situ reduction of MnO₂ nanosheets on graphene oxide | High specific capacitance (202 F g⁻¹), super-long-life stability. | Supercapacitors | rsc.org |
| Carboxylated-graphene–Mn₂O₃ | One-step thermal method | Specific capacitance of ~300 F g⁻¹. | Supercapacitors | rsc.org |
| Manganese-oxide/biochar (Mn/BC) | Loading amorphous hydrous manganese oxide onto biochar | Increased Pb(II) removal efficiency from 6.4% to 98.9%. | Heavy metal removal | bioline.org.br |
| BC/MnO₂ | Loading MnO₂ nanoparticles on biochar | Increased total pore volume and specific surface area. | Antibiotic removal | frontiersin.org |
| MnOx/Biochar | Simple pyrolysis | Peak power density of 5.67 W m⁻² for salinity gradient energy harvest. | Energy Harvesting | acs.org |
Mixed Metal Oxide Composites
Combining this compound with other metal oxides can lead to enhanced catalytic or electrochemical properties due to the interaction between the different metal cations.
MnOx/CeO₂ Composites: Ceria (CeO₂) is a common support for manganese oxides in catalytic applications. The structure-activity properties of MnOx/CeO₂ nanorods and nanoparticles have been investigated for the solvent-free oxidation of amines capes.gov.br. The addition of manganese to CeO₂ supports was found to increase the concentration of Ce³⁺ ions and oxygen vacancies, which are crucial for catalytic activity capes.gov.br. The MnOx/CeO₂ nanorod catalyst, which exposed different crystal planes and contained Mn⁴⁺, Mn³⁺, and Mn²⁺ species, exhibited significantly higher activity compared to the nanoparticle version capes.gov.br. The high catalytic performance of Co–Mn/CeO₂ composites in benzylamine (B48309) oxidation is attributed to the synergistic interplay of the redox chemistry of Mn and Co oxides and the abundant structural defects of ceria acs.org.
Copper-Doped Mn₂O₃: Doping Mn₂O₃ with other transition metals, such as copper, has been shown to enhance its electrocatalytic activity. A study on pure and copper-doped Mn₂O₃ nanoballs synthesized via a microwave-assisted route found that copper doping had a pronounced impact on the electrocatalytic activity for both oxygen reduction and evolution reactions bose.res.in. The doped material exhibited a higher current density, making it a promising low-cost catalyst for alkaline fuel cells bose.res.in.
Core-Shell Materials
Core-shell structures offer a way to combine the properties of different materials in a structured manner, often protecting a reactive core or providing a functionalized surface.
Mn₂O₃@SiO₂ Core-Shell Nanostructures: Core-shell nanostructures with a Mn₂O₃ core and a silica (B1680970) (SiO₂) shell have been synthesized nih.gov. The silica shell can be further functionalized with groups like amino, vinyl, or allyl groups. This functionalization provides sites for anchoring other molecules, such as biomolecules or drugs, making these materials useful for applications like targeted drug delivery or the extraction of trace elements nih.gov.
Mn₂O₃@MnO₂ Core-Shell Nanofibers: Hierarchical Mn₂O₃@MnO₂ core-shell nanofibers have been prepared through electrospinning followed by a hydrothermal method acs.org. This structure, with a Mn₂O₃ core and a MnO₂ shell, provides desirable electrical conductivity and cycle stability for supercapacitor electrodes. The composite nanofibers demonstrated an enhanced specific capacitance of 225.0 F g⁻¹ and good cycling stability acs.org.
Fe₂O₃@MnO₂ Core-Shell Nanoparticles: Core-shell nanoparticles of Fe₂O₃@MnO₂ have been synthesized using a green method and evaluated for antibacterial and adsorbent applications e3s-conferences.org.
Synergistic Effects in Composite Systems
A key driver for developing this compound-based composites is the potential for synergistic effects, where the combined performance of the materials is greater than the sum of their individual parts.
In carbon-based composites , the synergy arises from the combination of the high pseudocapacitance of manganese oxide and the excellent electrical conductivity and large surface area of the carbon support researchgate.nettnstate.edu. The carbon material acts as a conductive backbone, facilitating rapid charge transport to the redox-active manganese oxide, while also preventing the agglomeration of the oxide nanoparticles, thus maintaining a high active surface area tnstate.eduacs.org. This leads to composites with both high energy density (from the manganese oxide) and high power density (from the carbon), as seen in rGO/MnOx supercapacitors rsc.orguow.edu.au.
In mixed metal oxide composites , such as MnOx/CeO₂, synergistic effects are observed in catalytic applications. The presence of manganese enhances the formation of oxygen vacancies and Ce³⁺ ions in the ceria support, which are active sites for oxidation reactions capes.gov.br. Simultaneously, the interaction between the different metal oxides can create unique redox couples (e.g., Mn⁴⁺/Mn²⁺) at the nanointerface, which are key to the high catalytic efficiency capes.gov.bracs.org. This interplay leads to a catalyst that is more active and selective than the individual oxide components capes.gov.bracs.org.
For Mn₂O₃@MnO₂ core-shell nanofibers , the synergistic effect between the two manganese oxide phases contributes to the enhanced electrochemical performance acs.org. The specific arrangement of the core and shell materials provides a hierarchical structure with good electrical conductivity and structural stability, leading to improved specific capacitance and cycling performance in supercapacitors acs.org.
Future Research Directions and Perspectives on Manganese Iii Oxide
Development of Green and Sustainable Synthesis Methods
The future of manganese oxide synthesis is increasingly geared towards environmentally friendly and sustainable practices. Green synthesis offers a cost-effective, safe, and scalable alternative to conventional methods for producing metal and metal oxide nanoparticles. mdpi.com This approach often utilizes biological entities like plant extracts, which can act as both reducing and capping agents, simplifying the production process. mdpi.com
Researchers have explored various plant extracts for the green synthesis of different manganese oxide nanoparticles. researchgate.net For instance, the leaf extract of Adhatoda vasica has been used in the green synthesis of nanocrystalline manganese(II,III) oxide (Mn₃O₄). researchgate.net Similarly, extracts from Ananas comosus (pineapple) peel and Aspalathus linearis have been employed to create Mn₃O₄ and MnO₂ nanoparticles. researchgate.net These methods highlight a trend towards using biogenic wastes and plant-based materials as bioreductants. mdpi.com The functional groups present in these phytochemicals, such as C-O-C and -C=C, are instrumental in the formation of metal oxide nanoparticles. mdpi.com
The development of these green methods is crucial for producing manganese-based oxide catalysts in a way that minimizes environmental impact. anu.edu.au Future work will likely focus on optimizing these green synthesis routes to control the size, structure, and morphology of Mn₂O₃ nanoparticles, which are critical for their application in fields like catalysis and energy storage. nih.govmdpi.com The goal is to develop scalable, eco-friendly techniques that provide precise control over the material's properties. anu.edu.au
In-depth Understanding of Reaction Mechanisms in Complex Systems
A deeper understanding of the reaction mechanisms of manganese(III) oxide in complex systems is critical for optimizing its performance in various applications, particularly in catalysis and environmental remediation. The redox behavior of manganese oxides is central to their function, and research is ongoing to elucidate these processes under different environmental conditions. samipubco.com
Manganese(III) species play a key role in promoting sulfate (B86663) radical-based advanced oxidation processes (SR-AOPs). nih.gov The activation mechanisms of peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS) by Mn(III) oxyhydroxides can differ; for instance, activation of PMS can generate both radical and non-radical species, while PDS activation with α-Mn₂O₃ tends to form singlet oxygen and surface-activated complexes. nih.govresearchgate.net The catalytic performance and reaction mechanism are influenced by factors such as crystalline structure, surface morphology, and the presence of active oxygen species. nih.gov
The oxidation of various compounds on the surface of manganese oxides is a complex process. It is believed to involve the initial adsorption of the substance onto the oxide surface, followed by an electron transfer. nih.gov The exact mechanism can vary depending on the substance being oxidized. For example, the oxidation of As(III) is now thought to be a two-electron, single-step process where Mn(IV) is directly reduced to Mn(II), without a Mn(III) intermediate. nih.gov In contrast, Cr(III) oxidation is hypothesized to involve two separate single-electron reactions. nih.gov
Future research must focus on bridging the knowledge gap between simple model systems and the more complex conditions found in real-world environmental systems. researchgate.net This involves studying the influence of various factors like co-existing ions and natural organic matter on the reaction kinetics and mechanisms. researchgate.net A more profound comprehension of these intricate interactions will enable the more effective design and application of Mn₂O₃-based technologies.
Advanced Material Design and Engineering for Tailored Properties
The ability to engineer manganese oxides with specific properties is crucial for their application in advanced technologies. Research is increasingly focused on the precise control of phase, structure, and morphology at the nanoscale to create materials with tailored functionalities. researchgate.net This includes designing materials with enhanced electrochemical, electronic, and transport properties. acs.org
One approach to tailoring properties is through nanostructure and phase engineering. For example, pulsed laser deposition followed by thermal treatments has been used to grow various pure MnOₓ thin films, including Mn₂O₃, with tunable porosity and crystallinity. researchgate.net By adjusting parameters like oxygen pressure and annealing temperature, it's possible to obtain different phases and morphologies from the same starting material. researchgate.net The morphology of the material, such as the creation of a porous structure, can significantly influence its performance in applications like lithium-ion batteries. acs.org
Another emerging area is high-entropy engineering. This involves creating complex compositions, such as high-entropy oxides, to enhance properties like thermal stability. materialsfutures.org For instance, transitioning from a simpler oxide like (La₀.₈Sr₀.₂)MnO₃ to a high-entropy version like (La₀.₂Nd₀.₂Sm₀.₂Ca₀.₂Sr₀.₂)MnO₂ demonstrates how compositional tailoring can lead to improved characteristics. materialsfutures.org
Future advancements in this area will likely involve the integration of manganese oxides into nanocomposites to further innovate in materials science. rsc.org The goal is to rationally design advanced materials with precisely controlled properties for specific applications in fields like energy conversion and storage, catalysis, and sensing. researchgate.netrsc.org
Bridging Fundamental Research with Practical Applications
A key challenge and opportunity in the field of this compound research is to bridge the gap between fundamental scientific understanding and real-world practical applications. While extensive research has been conducted on the synthesis and properties of manganese oxides, translating these findings into commercially viable technologies requires a concerted effort. researchgate.net
The diverse applications of manganese oxides, from energy storage in batteries and supercapacitors to environmental catalysis, are largely dictated by their morphologies and crystal structures. researchgate.net For instance, although manganese oxides are promising for supercapacitors, their capacitive performance is often not yet sufficient for practical use. mdpi.com Research is therefore focused on enhancing these properties, for example, by creating composites with conductive materials like carbon. mdpi.com
In the realm of energy, manganese oxides are being explored as catalysts for hydrogen production. mineralmilling.com They show potential in lowering the energy requirements for producing hydrogen from natural gas and steam. mineralmilling.com Similarly, in environmental applications, manganese-based materials are being developed for the removal of contaminants like arsenic from water. nih.gov However, there are still knowledge gaps that need to be addressed to optimize these materials for specific uses. nih.gov
Future efforts should focus on overcoming the challenges that hinder the practical implementation of manganese oxide-based technologies. researchgate.net This includes improving the durability and efficiency of these materials in catalytic processes and developing a deeper understanding of their behavior in real-world scenarios. samipubco.com Successfully bridging this gap will be critical to fully harnessing the potential of this compound to address contemporary challenges in energy and environmental science. samipubco.com
Q & A
Q. What are the established methods for synthesizing Mn₂O₃ with controlled crystallinity and particle size?
Answer: Mn₂O₃ can be synthesized using several methods, each influencing crystallinity and morphology:
- Solution Plasma Process (SPP): Generates colloidal or nanostructured MnO₂ precursors, which can be calcined to form Mn₂O₃. This method allows tuning of particle size via plasma parameters (e.g., voltage, reaction time) .
- Redox Reactions in Aqueous Media: Oxidation of Mn²⁺ salts (e.g., MnSO₄) with strong oxidants (e.g., KMnO₄) under controlled pH and temperature yields Mn₂O₃ nanoparticles .
- Solid-State Reactions: Calcination of MnCO₃ or MnO₂ at 600–900°C in air produces crystalline Mn₂O₃ .
Q. Which characterization techniques are critical for analyzing Mn₂O₃ structure and surface properties?
Answer:
- X-Ray Diffraction (XRD): Identifies crystal phases (e.g., bixbyite structure, space group Ia3) and detects structural changes post-reaction (e.g., peak shifts due to As(III) oxidation) .
- X-Ray Photoelectron Spectroscopy (XPS): Determines Mn oxidation states (Mn³⁺ vs. Mn⁴⁺) and surface oxygen species (e.g., lattice vs. adsorbed O) .
- Brunauer-Emmett-Teller (BET): Measures surface area (~20–150 m²/g), critical for adsorption capacity .
- Extended X-Ray Absorption Fine Structure (EXAFS): Probes local coordination of Mn and As during redox reactions .
Q. How does Mn₂O³ oxidize and adsorb toxic species like As(III)?
Answer: Mn₂O₃ oxidizes As(III) to As(V) via surface Mn³⁺/Mn⁴⁺ redox cycles, followed by adsorption of As(V) onto Mn–O sites. Key steps:
Oxidation: Mn³⁺ → Mn⁴⁺ + e⁻, coupled with As(III) → As(V).
Adsorption: As(V) forms inner-sphere complexes with Mn–O– groups, confirmed by EXAFS (Mn–As distance: ~3.22 Å) .
pH Dependence: Adsorption is optimal at pH 3–7, with minimal ionic strength interference .
Q. What safety protocols are essential for handling Mn₂O₃ in lab settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and sealed goggles to avoid inhalation/contact with dust .
- Ventilation: Use fume hoods for powder handling; store in airtight containers to prevent oxidation .
- Waste Disposal: Treat residual Mn₂O₃ with 1M HCl before disposal to neutralize reactivity .
Advanced Research Questions
Q. How do structural cations (e.g., Ca²⁺, Fe³⁺) influence Mn₂O₃’s catalytic activity in pollutant removal?
Answer: Incorporating cations like Ca²⁺ or Fe³⁺ modifies Mn₂O₃’s redox properties:
- Ca²⁺: Enhances Mn(III) content (up to 60%), improving oxidative capacity for Mn²⁺ removal .
- Fe³⁺: Increases point of zero charge (pH ~4.5), reducing electrostatic adsorption efficiency for cationic pollutants .
- Synergistic Effects: Fe–Mn oxides show higher As(III) adsorption (~68.7 mg/g) due to Fe’s higher affinity for As(V) .
Q. Why do contradictions arise in reported adsorption capacities for Mn₂O₃ across studies?
Answer: Discrepancies stem from:
- Crystallinity Differences: Poorly crystalline Mn₂O₃ (e.g., SPP-synthesized) has higher surface area but lower stability, leading to variable As(III) uptake .
- pH/Ionic Strength: While Mn₂O₃ is less pH-sensitive than Fe oxides, extreme pH (<3 or >9) alters surface charge and Mn dissolution rates .
- Interfering Ions: PO₄³⁻ and SiO₃²⁻ compete with As(V) for adsorption sites, reducing capacity by ~30% .
Q. Can Mn₂O₃ be integrated into hybrid systems for enhanced environmental remediation?
Answer: Yes, synergistic systems improve performance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
